4-Bromo-3-chloro-2-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3-chloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZIQDHENNEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382226 | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115843-99-7 | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-chloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-chloro-2-fluoroaniline (CAS Number: 115843-99-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-chloro-2-fluoroaniline, a key halogenated aromatic amine intermediate. Its unique molecular structure makes it a valuable building block in the synthesis of a diverse range of complex molecules, particularly in the pharmaceutical, agrochemical, and material science sectors. This document details its physicochemical properties, outlines a logical synthetic approach, discusses its applications, and provides essential safety information.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in research and development. The following tables summarize the key quantitative data available for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 115843-99-7[1] |
| Molecular Formula | C₆H₄BrClFN[1] |
| Molecular Weight | 224.46 g/mol [2] |
| Melting Point | 51-53 °C |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Purity | >98%[2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Specific experimental data not publicly available. Predicted shifts would show complex splitting patterns in the aromatic region due to the halogen substituents. |
| ¹³C NMR | Specific experimental data not publicly available. Predicted spectra would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogens. |
| Mass Spectrometry (MS) | Specific experimental data not publicly available. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes. |
Synthesis and Experimental Protocols
A potential, though not explicitly documented, synthetic pathway could start from a commercially available aniline derivative, followed by sequential halogenation steps. The order of these steps would be crucial to ensure the correct regiochemistry of the final product.
Logical Synthesis Workflow:
Caption: A logical workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] The presence and specific arrangement of the halogen atoms on the aniline ring provide medicinal chemists with a versatile scaffold for creating complex molecules with desired biological activities.
One notable application of a closely related compound, 4-bromo-2-fluoroaniline, is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in the treatment of certain types of cancer. This suggests that this compound could be a key component in the synthesis of next-generation kinase inhibitors and other targeted therapies. The halogen substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially enhancing its efficacy and metabolic stability.
Signaling Pathway Inhibition (Hypothetical Application):
The following diagram illustrates a hypothetical scenario where a drug synthesized from this compound inhibits a generic signaling pathway, a common mechanism of action for many modern therapeutics.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Other Industrial Applications
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical and material science industries.[3]
-
Agrochemicals: It serves as a precursor for the synthesis of novel pesticides, herbicides, and fungicides. The specific halogenation pattern can contribute to the biological activity and environmental persistence of the final product.[3]
-
Material Science: The unique electronic and physical properties imparted by the halogen atoms make this compound suitable for the synthesis of specialized dyes and pigments with enhanced color stability. It can also be incorporated into polymers to improve their thermal stability and chemical resistance.[3]
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE). The following table summarizes the key GHS hazard statements.
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4] |
Experimental Handling Workflow:
Caption: A standard workflow for the safe handling of this compound.
References
An In-depth Technical Guide to 4-Bromo-3-chloro-2-fluoroaniline: Core Chemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloro-2-fluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern provides a versatile scaffold for the development of novel compounds in the pharmaceutical and agrochemical sectors.[1] This technical guide provides a summary of its core chemical properties, an overview of a general synthetic approach, and a conceptual workflow for its application in drug discovery.
Core Chemical and Physical Properties
This compound is a solid at room temperature, with the precise physical properties being dependent on its purity.[2][3] Key identification and property data are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115843-99-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₄BrClFN | [2][4][5] |
| Molecular Weight | 224.46 g/mol | [4] |
| Physical Form | Solid | [2][3] |
| Purity (Typical) | >98% | [2][4] |
Further quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process centered around the regioselective halogenation of a substituted aniline precursor. The following represents a generalized experimental protocol for its synthesis, which may require optimization based on laboratory conditions and available starting materials.
General Synthetic Protocol
A common synthetic strategy involves the protection of the amine group of a suitable aniline precursor, followed by sequential electrophilic halogenation and subsequent deprotection.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Amine Protection: 3-chloro-2-fluoroaniline is reacted with an acylating agent, such as acetic anhydride, in the presence of a suitable base to form the corresponding acetanilide. This step protects the amino group from oxidation and directs the subsequent halogenation.
-
Bromination: The protected aniline is then subjected to electrophilic bromination using a brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid. The acetyl group directs the incoming bromine to the position para to the amine.
-
Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the free aniline.
-
Purification: The crude product is purified by standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
The structure of this compound would be confirmed using a combination of spectroscopic methods.
Table of Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amine protons will likely appear as a broad singlet. |
| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogens and the amine group. Carbon-fluorine coupling will be observable. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations will be present. The C-Br, C-Cl, and C-F bonds will have characteristic absorptions in the fingerprint region. |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would involve the loss of halogens and other small molecules. |
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] The substituted aniline moiety can serve as a key pharmacophore that interacts with the hinge region of the ATP-binding pocket of various kinases.
Conceptual Drug Discovery Pathway
Caption: A conceptual workflow for the utilization of this compound in drug discovery.
The bromine atom at the 4-position is particularly useful as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the efficient introduction of various substituents or the linkage to larger heterocyclic scaffolds, which are common features of kinase inhibitors. The chlorine and fluorine atoms on the aniline ring can modulate the electronic properties and metabolic stability of the final drug candidate, as well as influence its binding affinity and selectivity for the target kinase.
Conclusion
This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its well-defined structure and reactivity make it a valuable tool for medicinal chemists and process development scientists. Further detailed characterization of its physical and chemical properties will undoubtedly facilitate its broader application in organic synthesis.
References
An In-depth Technical Guide to 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloro-2-fluoroaniline is a halogenated aromatic amine that serves as a key building block in synthetic organic chemistry.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on an aniline core, provides a versatile scaffold for the synthesis of complex molecules.[1] This document provides a technical overview of its molecular structure, chemical identifiers, and its established role as a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] While specific experimental spectroscopic and physicochemical data are not widely available in the public domain, this guide furnishes general protocols for characterization and illustrates logical workflows relevant to its application.
Molecular Structure and Chemical Identity
This compound is an aniline derivative with three different halogen substituents on the benzene ring. The presence of these electron-withdrawing groups significantly influences the electron density distribution of the aromatic ring, making it a versatile reagent for various chemical transformations.[1] The amine group at position 1, fluorine at position 2, chlorine at position 3, and bromine at position 4 create a unique electronic and steric profile that allows for controlled regioselectivity in subsequent synthetic steps.[1]
Data Presentation: Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 115843-99-7 | [1][2][3] |
| Molecular Formula | C₆H₄BrClFN | [2][3][4] |
| Molecular Weight | 224.46 g/mol | [3] |
| SMILES | NC1=CC=C(Br)C(Cl)=C1F | [3] |
| InChI | InChI=1S/C6H4BrClFN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | [4] |
| InChIKey | WYXZIQDHENNEPU-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD04039280 | [2][3] |
Data Presentation: Physicochemical Properties
| Property | Value |
| Physical State | Solid[4] |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
| Density | Data Not Available |
| Solubility | Data Not Available |
Data Presentation: Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization would follow standard analytical chemistry protocols.
| Technique | Expected Peaks / Signals |
| ¹H NMR | Data Not Available |
| ¹³C NMR | Data Not Available |
| IR Spectroscopy | Data Not Available |
| Mass Spectrometry | Data Not Available |
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of high-value target molecules across several industries.
-
Pharmaceuticals: Its structure is a valuable starting point for synthesizing Active Pharmaceutical Ingredients (APIs). The halogenated scaffold can be incorporated into drug candidates to develop compounds with a range of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific arrangement of halogens can influence binding affinities to biological targets and modify pharmacokinetic properties.
-
Agrochemicals: The compound serves as a precursor for the synthesis of modern pesticides, herbicides, and fungicides.[1] The halogen substituents are crucial for the bioactivity and environmental persistence of the final agrochemical products.[1]
-
Material Science: It is used in the synthesis of specialized dyes and pigments, where its structure can contribute to color stability and lightfastness.[1] It can also be incorporated into polymers to enhance thermal stability and chemical resistance.[1]
Experimental Protocols (Generalized)
While a specific, published synthesis protocol for this compound is not available, its synthesis would likely involve multi-step halogenation of a suitable aniline precursor. The following sections describe generalized protocols for the structural characterization of a substituted aniline like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum. Expected signals would include two distinct aromatic proton signals and a broad singlet for the -NH₂ protons. The chemical shifts, splitting patterns (coupling), and integration values would confirm the substitution pattern on the aromatic ring.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Six distinct signals are expected in the aromatic region (approx. 100-160 ppm), with their chemical shifts influenced by the attached halogen and amine groups. Carbon-fluorine coupling would be observable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass selective detector with an electron ionization (EI) source.
-
GC Separation: Inject the sample onto a non-polar capillary column (e.g., DB-5). Program the oven temperature with a ramp (e.g., 100 °C to 250 °C at 10 °C/min) to ensure separation and elution of the compound.
-
MS Analysis: Acquire the mass spectrum. The molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of one bromine atom (M⁺ and M+2⁺ peaks of ~1:1 ratio) and one chlorine atom (superimposed on the bromine pattern with M⁺ and M+2⁺ peaks of ~3:1 ratio). Key fragments would likely arise from the loss of halogen atoms or HCN.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by finely grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectrum Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands. Key expected vibrations include N-H stretching (asymmetric and symmetric) for the primary amine (approx. 3300-3500 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), and C-halogen (C-F, C-Cl, C-Br) stretches in the fingerprint region (below 1200 cm⁻¹).
Visualizations: Logical and Experimental Workflows
The following diagrams illustrate the key relationships and a plausible synthetic workflow related to this compound.
Caption: Logical relationship of the core compound and its key identifiers.
Caption: A plausible, generalized workflow for synthesizing the target compound.
References
4-Bromo-3-chloro-2-fluoroaniline molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides core technical data for 4-Bromo-3-chloro-2-fluoroaniline, a halogenated aromatic amine essential for synthesis in the pharmaceutical, agrochemical, and material science industries.[1]
Chemical Properties and Identification
This compound is a substituted aniline derivative with a unique molecular structure that makes it a versatile building block in organic chemistry.[1] Its chemical reactivity is significantly influenced by the presence of bromine, chlorine, and fluorine atoms on the benzene ring.[1]
The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| CAS Number | 115843-99-7 |
| Purity | Typically >98% |
| Physical Form | Solid |
| MDL Number | MFCD04039280 |
Data sourced from multiple chemical suppliers and databases.[2][3][4][5]
Molecular Structure and Composition
The molecular formula C₆H₄BrClFN indicates the presence of Carbon, Hydrogen, Bromine, Chlorine, Fluorine, and Nitrogen. The arrangement of these elements on the aniline core provides a foundation for diverse functional group transformations, making it a valuable intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[1]
Caption: Elemental composition of this compound.
Disclaimer: This document is intended for informational purposes for qualified professionals. It does not include experimental protocols or detailed safety and handling information. Please refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
Spectroscopic and Analytical Profile of 4-Bromo-3-chloro-2-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical and spectral data for the versatile chemical intermediate, 4-Bromo-3-chloro-2-fluoroaniline. This compound is a key building block in the synthesis of pharmaceuticals and other advanced materials.[1] Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development.
Spectroscopic Data Summary
The following tables summarize the predicted spectral data for this compound. These values are derived from established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.2 - 7.4 | d | ~8.5 | 1H | Ar-H |
| ~6.8 - 7.0 | t | ~8.5 | 1H | Ar-H |
| ~4.0 (broad s) | s | - | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 (d) | C-F |
| ~140 - 145 | C-NH₂ |
| ~125 - 130 | C-Cl |
| ~120 - 125 | Ar-CH |
| ~115 - 120 | Ar-CH |
| ~110 - 115 | C-Br |
Table 3: Predicted Infrared (IR) Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp | N-H Stretch (asymmetric) |
| 3300 - 3400 | Medium, Sharp | N-H Stretch (symmetric) |
| 3000 - 3100 | Weak to Medium | Aromatic C-H Stretch |
| 1600 - 1620 | Strong | N-H Scissoring |
| 1450 - 1550 | Medium to Strong | Aromatic C=C Stretch |
| 1200 - 1300 | Strong | C-N Stretch |
| 1000 - 1100 | Strong | C-F Stretch |
| 700 - 850 | Strong | C-Cl Stretch |
| 550 - 650 | Medium | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (GC-MS, EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 223/225/227 | High | [M]⁺ (Molecular ion with isotopic pattern for Br and Cl) |
| 194/196 | Medium | [M-CHO]⁺ |
| 144/146 | Medium | [M-Br]⁺ |
| 115 | Low | [M-Br-CHO]⁺ |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250°C.
-
Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane stationary phase (or equivalent).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the characteristic isotopic patterns of bromine and chlorine.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: A generalized synthetic workflow for this compound.
Caption: A logical workflow for the spectroscopic analysis of the target compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-3-chloro-2-fluoroaniline. Due to the limited availability of specific experimental spectral data for this compound in publicly accessible databases, this guide presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous halogenated anilines. The methodologies and interpretative frameworks detailed herein offer a robust approach for the structural elucidation of this and similar complex aromatic compounds.
Predicted NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For this compound, the positions of the hydrogen and carbon atoms on the aromatic ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-F, -Cl, -Br). The following tables summarize the predicted ¹H and ¹³C NMR data.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.0 - 7.3 | Doublet of doublets (dd) | J(H-5, H-6) ≈ 8-9 Hz, J(H-5, F-2) ≈ 4-5 Hz |
| H-6 | 6.8 - 7.1 | Doublet (d) | J(H-6, H-5) ≈ 8-9 Hz |
| -NH₂ | 3.5 - 5.0 | Broad singlet (br s) | - |
Note: Chemical shifts are referenced to TMS (0 ppm). The exact chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) |
| C-1 (-NH₂) | 140 - 145 | Doublet (d) | ³J(C-1, F-2) ≈ 3-5 Hz |
| C-2 (-F) | 150 - 155 | Doublet (d) | ¹J(C-2, F-2) ≈ 240-250 Hz |
| C-3 (-Cl) | 115 - 120 | Doublet (d) | ²J(C-3, F-2) ≈ 20-25 Hz |
| C-4 (-Br) | 110 - 115 | Singlet (s) | - |
| C-5 | 125 - 130 | Doublet (d) | ⁴J(C-5, F-2) ≈ 1-3 Hz |
| C-6 | 115 - 120 | Doublet (d) | ³J(C-6, F-2) ≈ 8-10 Hz |
Note: Aromatic carbons typically resonate in the 120-150 ppm range.[1] The presence of the fluorine atom introduces C-F coupling, which splits the signals of nearby carbon atoms.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for acquiring high-quality, reproducible NMR data.[2]
Sample Preparation
-
Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.[3] The choice of solvent can influence the chemical shifts, particularly for the labile -NH₂ protons.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[2]
NMR Data Acquisition
-
Instrumentation : A standard 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.[3]
-
¹H NMR Acquisition :
-
Acquire the spectrum with a spectral width of approximately 10-15 ppm.
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio, which depends on the sample concentration.[2]
-
-
¹³C NMR Acquisition :
-
Data Processing :
-
Apply a Fourier transform to the raw data.
-
Phase correct the spectrum to ensure all peaks are in the positive phase.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Structural and Workflow Diagrams
Visual representations are essential for understanding the molecular structure and the analytical workflow.
Caption: Atom numbering for NMR assignment of this compound.
Caption: General workflow for NMR analysis from sample preparation to structural elucidation.
Interpretation of Spectra
The interpretation of the NMR spectra relies on understanding the influence of the various substituents on the aromatic ring.
-
¹H NMR Spectrum : The two aromatic protons, H-5 and H-6, are expected to appear as distinct signals due to their different chemical environments. H-5 will likely be a doublet of doublets due to coupling with both H-6 (ortho-coupling, ~8-9 Hz) and the fluorine at position 2 (meta-coupling, ~4-5 Hz). H-6 is expected to be a doublet due to ortho-coupling with H-5. The amino protons (-NH₂) typically appear as a broad singlet, which can exchange with deuterium in certain solvents (like D₂O), causing the signal to disappear. This is a useful diagnostic test.
-
¹³C NMR Spectrum : The spectrum will show six distinct signals for the aromatic carbons. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF) of around 240-250 Hz, making it readily identifiable. The other carbons in proximity to the fluorine will show smaller two-bond (²JCF), three-bond (³JCF), and four-bond (⁴JCF) couplings, which aids in their assignment. The carbon atoms attached to the electronegative halogens and the amino group will have their chemical shifts significantly influenced, providing further clues for structural confirmation.
This comprehensive guide provides a foundational understanding of the ¹H and ¹³C NMR analysis of this compound. While the presented spectral data is predictive, the outlined experimental protocols and interpretative strategies are directly applicable for the empirical analysis and structural verification of this and related halogenated aromatic compounds.
References
Mass Spectrometry Fragmentation of 4-Bromo-3-chloro-2-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway of 4-bromo-3-chloro-2-fluoroaniline. A thorough understanding of the mass spectral behavior of this halogenated aniline is essential for its accurate identification and characterization in complex matrices, which is a critical aspect of drug discovery and development. This document outlines the anticipated mass spectral data, a standard experimental protocol for its analysis, and visual representations of the fragmentation logic and experimental workflow.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to exhibit a complex and informative fragmentation pattern due to the presence of multiple halogen isotopes and the inherent stability of the aromatic ring. The molecular weight of this compound is 224.47 g/mol .
Molecular Ion Peak
The molecular ion peak (M⁺) region will be characterized by a distinctive isotopic cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in a series of peaks at m/z 223, 225, 227, and 229, with the relative intensities determined by the combined probabilities of the isotopic compositions. The most abundant peak in this cluster will correspond to the ion containing ⁷⁹Br and ³⁵Cl.
Predicted Fragmentation Pathway
Upon electron ionization, the this compound molecule is expected to undergo a series of fragmentation events, primarily driven by the loss of its halogen substituents and the cleavage of the aromatic ring. The proposed fragmentation pathway is initiated by the ionization of the aniline molecule.
Subsequent fragmentation is likely to proceed through the following key steps:
-
Loss of a Bromine Radical: The initial fragmentation is predicted to be the cleavage of the C-Br bond, being the weakest carbon-halogen bond, leading to the loss of a bromine radical (•Br). This will result in a significant fragment ion.
-
Loss of a Chlorine Radical: Following or competing with the loss of bromine, the loss of a chlorine radical (•Cl) from the molecular ion or the [M-Br]⁺ fragment is another probable fragmentation route.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for anilines and other nitrogen-containing aromatic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the ring structure after the initial loss of halogens.
-
Loss of Halogens as HX: The elimination of hydrogen halides (HBr, HCl, HF) is also a possible fragmentation pathway.
A summary of the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures is presented in the table below.
| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Event |
| 223/225/227 | [C₆H₄⁷⁹Br³⁵ClFN]⁺ / [C₆H₄⁸¹Br³⁵ClFN]⁺ / [C₆H₄⁷⁹Br³⁷ClFN]⁺ | Molecular Ion (M⁺) |
| 144/146 | [C₆H₄³⁵ClFN]⁺ / [C₆H₄³⁷ClFN]⁺ | Loss of •Br from M⁺ |
| 188/190 | [C₆H₄⁷⁹BrFN]⁺ / [C₆H₄⁸¹BrFN]⁺ | Loss of •Cl from M⁺ |
| 117 | [C₅H₃FN]⁺ | Loss of HCN from [M-Br-Cl]⁺ fragment |
| 109 | [C₆H₄FN]⁺ | Loss of •Cl from [M-Br]⁺ or loss of •Br from [M-Cl]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a standard protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent, such as dichloromethane or ethyl acetate, to achieve a concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS System Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL in splitless mode.
Mass Spectrometer Parameters
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-350.
-
Scan Speed: 1562 u/s.
Visualizing Fragmentation and Workflow
To aid in the understanding of the predicted fragmentation and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Caption: Standard experimental workflow for the GC-MS analysis of this compound.
The Double-Edged Sword: A Technical Guide to Substituted Anilines in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted anilines, a class of aromatic amines, represent a cornerstone in the edifice of modern medicinal chemistry. Their versatile scaffold is a familiar motif in a vast number of pharmaceuticals, from common analgesics to targeted cancer therapies.[1][2] However, the very reactivity that makes them synthetically tractable also presents significant challenges in drug development, primarily concerning metabolic instability and potential toxicity.[1][3] This in-depth technical guide provides a comprehensive overview of the core literature on substituted anilines, focusing on their synthesis, analytical techniques, role in modulating key signaling pathways, and the ongoing quest for safer, bioisosteric replacements.
I. Synthetic Strategies: From Classical Reductions to Modern Cross-Coupling
The synthesis of substituted anilines is a well-established field, offering a variety of methods to suit different substrates and functional group tolerances. Two primary strategies dominate the landscape: the reduction of nitroaromatics and palladium-catalyzed C-N cross-coupling reactions.[4]
A. Reduction of Nitroarenes
A foundational and cost-effective method for preparing anilines is the reduction of the corresponding nitroarenes.[4] This approach benefits from the wide availability of substituted nitroaromatics through electrophilic nitration.
Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin (e.g., 18 g) and nitrobenzene (e.g., 8 mL).
-
Acid Addition: Slowly and in small portions, add concentrated hydrochloric acid (e.g., 43 mL) through the condenser. The reaction is exothermic and may require cooling in a water bath to maintain control.
-
Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the odor of nitrobenzene is no longer detectable.
-
Work-up: Cool the reaction mixture and cautiously make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. This will precipitate tin salts and liberate the free aniline.
-
Isolation and Purification: Isolate the aniline by steam distillation. The distillate, an emulsion of aniline and water, is then extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are dried over an appropriate drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed by rotary evaporation. The crude aniline can be further purified by fractional distillation.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, enabling the synthesis of a wide array of substituted anilines from aryl halides or triflates.[4] This reaction is characterized by its broad substrate scope and high functional group tolerance.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃).
-
Reagent Addition: Add the aryl halide, the amine, and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the time required, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
II. Analytical Techniques for Characterization and Quantification
The analysis of substituted anilines is crucial for reaction monitoring, quality control, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.[5][6]
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust and widely used method for the separation and quantification of substituted anilines.[5] The separation is based on the partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: HPLC Analysis of Substituted Anilines [5]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol or acetonitrile and water is commonly used.[5][7] The composition can be adjusted for optimal separation. A buffer may be added to control the pH. The mobile phase should be filtered and degassed before use.
-
Standard Preparation: Prepare stock solutions of aniline standards in a suitable solvent (e.g., methanol) and create a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase. For complex matrices, a suitable extraction method may be necessary.[5]
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Column temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength appropriate for the analytes.
-
-
Data Analysis: Identify peaks based on retention times of the standards. Construct a calibration curve by plotting peak area against concentration. Quantify the anilines in the sample using the linear regression equation from the calibration curve.[5]
Table 1: Chromatographic Parameters for Selected Aniline Compounds [5]
| Compound | Retention Time (min) | Mobile Phase Composition (Methanol:Water) |
| Aniline | 3.5 | 60:40 |
| 2-Chloroaniline | 5.2 | 60:40 |
| 4-Nitroaniline | 4.8 | 60:40 |
| 2,4-Dichloroaniline | 7.1 | 70:30 |
B. Gas Chromatography (GC)
GC is another powerful technique for the analysis of anilines, often coupled with a nitrogen-phosphorus detector (NPD) for enhanced selectivity.[6] For some polar anilines, derivatization may be necessary to improve volatility and chromatographic performance.[8]
III. The Role of Substituted Anilines in Cellular Signaling
The therapeutic efficacy of many aniline-containing drugs stems from their ability to modulate specific signaling pathways that are dysregulated in disease states.[9] Kinase inhibition is a prominent mechanism of action for many aniline-based anticancer agents.
A. EGFR and VEGFR-2 Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key players in cancer cell proliferation, survival, and angiogenesis.[9] Substituted anilines, particularly 4-anilinoquinazoline derivatives, are a well-established class of inhibitors targeting the ATP-binding pocket of these kinases.[9]
Caption: EGFR signaling pathway and its inhibition by anilinoquinazolines.
B. Aniline-Induced Oxidative Stress Signaling
Beyond their role as designed inhibitors, aniline exposure itself can trigger cellular signaling cascades. Studies have shown that aniline can induce oxidative stress in the spleen, leading to the activation of transcription factors like NF-κB and AP-1.[10] This activation is mediated by upstream kinases, including IKKs and MAPKs, and results in the increased expression of pro-inflammatory cytokines.[10]
Caption: Aniline-induced oxidative stress and inflammatory signaling.
IV. The Challenge of Aniline-Related Toxicity and the Rise of Bioisosteres
A significant drawback of incorporating an aniline moiety into drug candidates is its susceptibility to metabolic bioactivation, which can lead to the formation of reactive metabolites.[3] These metabolites can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs).[3] This has led to a proactive approach in medicinal chemistry to replace the aniline scaffold with bioisosteres—structurally distinct groups that retain the desired biological activity but possess an improved safety profile.
Saturated carbocycles, such as 1-aminonorbornanes and bicyclo[1.1.1]pentanes, are emerging as promising aniline bioisosteres.[3][11] These three-dimensional scaffolds can mimic the vectoral properties of the aniline substituent while being more resistant to oxidative metabolism.[3]
Caption: The logical relationship of aniline bioisosteric replacement.
V. Conclusion
Substituted anilines will undoubtedly remain a vital component of the medicinal chemist's toolbox due to their synthetic accessibility and proven track record in successful therapeutics. However, a deep understanding of their potential metabolic liabilities is paramount. The strategic application of modern synthetic methods, robust analytical techniques for characterization, and a proactive approach to mitigating toxicity through bioisosteric replacement will be essential for the continued development of safe and effective drugs based on this privileged scaffold. The future of drug discovery will likely see a more nuanced use of anilines, with a greater emphasis on designing out metabolic hotspots and embracing innovative, three-dimensional bioisosteres to create the next generation of medicines.
References
- 1. cresset-group.com [cresset-group.com]
- 2. biopartner.co.uk [biopartner.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 4-Bromo-3-chloro-2-fluoroaniline
An in-depth guide to the physical characteristics of 4-Bromo-3-chloro-2-fluoroaniline for researchers, scientists, and drug development professionals.
Chemical Identity:
This technical guide provides a summary of the known physical and chemical properties of this compound, a halogenated aniline derivative. Due to a lack of experimentally determined data in publicly available literature, this guide also presents predicted values for key physical characteristics. These predictions are generated using established computational models and can serve as valuable estimates for experimental design and execution.
Quantitative Physical Characteristics
The following table summarizes the available and predicted physical properties of this compound.
| Property | Value | Source |
| Melting Point | 53.2 °C (Predicted) | ChemSpider |
| Boiling Point | 258.9 °C at 760 mmHg (Predicted) | ChemSpider |
| Density | 1.8 g/cm³ (Predicted) | ChemSpider |
| Solubility in Water | 1.1 g/L (Predicted) | ChemSpider |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C (Predicted) | ChemSpider |
| Refractive Index | 1.6 (Predicted) | ChemSpider |
| Purity | ≥98% | [1][3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the positions of the bromine, chlorine, fluorine, and amine substituents on the benzene ring.
-
¹³C NMR: The spectrum would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts determined by the electronic effects of the attached halogen and amine groups.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-N stretching, and C-H and C=C stretching of the aromatic ring. The presence of C-Br, C-Cl, and C-F bonds would also give rise to specific absorption bands in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens.
Experimental Protocols for Physical Property Determination
For researchers wishing to experimentally determine the physical properties of this compound, the following general protocols can be adapted.
Melting Point Determination
A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus and heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
For a solid compound, the boiling point is typically determined at reduced pressure to prevent decomposition.
Methodology:
-
A small amount of the sample is placed in a distillation flask.
-
The apparatus is connected to a vacuum source to reduce the internal pressure.
-
The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated.
Density Determination
The density of a solid can be determined using the displacement method.
Methodology:
-
A known mass of this compound is weighed accurately.
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
-
The volume of the solid is the difference between the final and initial liquid levels.
-
The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
The solubility of this compound can be determined in various solvents.
Methodology:
-
A known volume of a selected solvent is placed in a flask.
-
Small, accurately weighed portions of the solid are added to the solvent with continuous stirring at a constant temperature.
-
The addition is continued until a saturated solution is formed (i.e., no more solid dissolves).
-
The total mass of the dissolved solid is recorded, and the solubility is expressed as grams of solute per 100 mL or 100 g of solvent.
Logical Relationships in Synthesis
The synthesis of this compound typically involves a multi-step process starting from a simpler aniline derivative. The logical workflow for such a synthesis is depicted below.
Caption: A generalized synthetic workflow for this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-2-fluoroaniline is a key halogenated aromatic amine intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on an aniline core, provides a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of multiple halogen substituents significantly influences the electronic properties of the aromatic ring, making it amenable to a variety of chemical transformations and a valuable building block in medicinal chemistry and material science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a single-step regioselective bromination of a commercially available starting material, 3-chloro-2-fluoroaniline. The amino group of the aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Due to the steric hindrance from the adjacent fluorine and chlorine atoms at the ortho-positions, the bromination reaction occurs with high selectivity at the para-position to the amino group, yielding the desired 4-bromo product. N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is an effective and selective brominating agent for this transformation.[2]
Experimental Protocol
Synthesis of this compound from 3-chloro-2-fluoroaniline
This protocol details the regioselective bromination of 3-chloro-2-fluoroaniline using N-bromosuccinimide (NBS).
Materials:
-
3-chloro-2-fluoroaniline (CAS: 2106-04-9)
-
N-Bromosuccinimide (NBS) (CAS: 128-08-5)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice-water mixture
-
Deionized water
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Cooling bath (ice-salt or cryocooler)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure: [2]
-
In a dry 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 58.2 g (0.4 mol) of 3-chloro-2-fluoroaniline in 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the resulting solution to 10 °C using a cooling bath.
-
Slowly add 71.6 g (0.402 mol) of N-bromosuccinimide (NBS) in portions to the stirred solution, maintaining the internal temperature at 10 ± 2 °C.
-
Monitor the progress of the reaction by gas chromatography (GC). The reaction is typically complete when the starting material is consumed to 1-2%.
-
Upon completion, pour the reaction mixture into a 500 mL ice-water mixture with vigorous stirring.
-
The product will separate as an oily layer. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer twice with 100 mL of deionized water.
-
Dry the resulting light-yellow granular solid product. The reported yield of this compound is approximately 96.3%, with a purity of over 98.4%.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2-fluoroaniline | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | 10 °C | [2] |
| Molar Ratio (Aniline:NBS) | 1 : 1.005 | [2] |
| Reported Yield | 96.3% | [2] |
| Reported Purity (GC) | >98.4% | [2] |
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Use of 4-Bromo-3-chloro-2-fluoroaniline in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-2-fluoroaniline (CAS No. 115843-99-7) is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[1] Its unique substitution pattern, featuring three different halogen atoms, provides a versatile platform for a variety of chemical transformations, enabling the construction of novel molecular scaffolds. The presence of bromine, chlorine, and fluorine atoms influences the electronic properties of the aniline ring, making it amenable to various coupling reactions and nucleophilic substitutions.[1] This intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies in oncology.
This document provides detailed application notes, representative experimental protocols, and safety information for the use of this compound in the synthesis of pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 115843-99-7 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 45-49 °C |
| Purity | ≥98% |
Safety Precautions:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Application in Pharmaceutical Intermediate Synthesis: Kinase Inhibitors
This compound is a key starting material for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have emerged as a major class of anticancer drugs. The halogenated aniline core of this compound can be elaborated through various cross-coupling reactions to construct the complex heterocyclic systems often found in kinase inhibitors.
A notable application is in the synthesis of precursors to drugs like Lorlatinib (PF-06463922), a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[2]
Signaling Pathway Inhibition by Kinase Inhibitors
Kinase inhibitors derived from intermediates like this compound typically function by blocking the ATP-binding site of the target kinase. This prevents the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade that promotes tumor cell proliferation and survival.
Experimental Protocols
The following are representative protocols for the functionalization of this compound to synthesize a pharmaceutical intermediate. These protocols are based on common palladium-catalyzed cross-coupling reactions used in medicinal chemistry.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the synthesis of a biaryl intermediate, a common structural motif in kinase inhibitors, via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Representative Data (Hypothetical):
| Starting Material | Product | Yield (%) | Purity (HPLC) (%) |
| This compound | 4'-Methoxy-3-chloro-2-fluoro-[1,1'-biphenyl]-4-amine | 85 | >98 |
Experimental Workflow Diagram
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly in the realm of targeted cancer therapies. Its unique halogenation pattern allows for selective functionalization through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in their drug discovery and development programs. Adherence to proper safety protocols is paramount when handling this and other halogenated aromatic compounds.
References
Application Notes and Protocols: 4-Bromo-3-chloro-2-fluoroaniline as a Versatile Building Block for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-3-chloro-2-fluoroaniline as a key building block in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the development of kinase inhibitors. The unique substitution pattern of this aniline derivative offers synthetic handles for the construction of complex molecular architectures with significant therapeutic potential.
Introduction
This compound is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its distinct electronic and steric properties, arising from the presence of bromine, chlorine, and fluorine substituents, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules.[1] The electron-withdrawing nature of the halogens influences the reactivity of the aniline core, enabling selective functionalization and facilitating its incorporation into complex drug scaffolds.[1] This compound is particularly relevant in the synthesis of targeted therapies, such as kinase inhibitors for cancer treatment.
Application in the Synthesis of Kinase Inhibitors: The Case of Encorafenib
While direct synthesis routes from this compound are proprietary and often detailed in patents, its structural motifs are present in several kinase inhibitors. A prominent example of a structurally related API is Encorafenib , a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key driver in various cancers, including melanoma.
The synthesis of Encorafenib involves a core aniline moiety that is structurally analogous to this compound. Understanding the synthesis of Encorafenib provides a blueprint for how this class of anilines can be utilized in drug development.
Retrosynthetic Analysis and Key Reactions
A key step in the synthesis of Encorafenib and related compounds often involves the formation of a sulfonamide bond and subsequent coupling reactions to build the complex heterocyclic core. The aniline nitrogen of a substituted aniline serves as a nucleophile in these reactions.
A critical intermediate in many synthetic routes to Encorafenib is a substituted pyrazolopyrimidine core, which is then coupled with the substituted aniline fragment. The bromo- and chloro-substituents on the aniline ring can be strategically utilized for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity.
Experimental Protocols
The following protocols are illustrative examples of key transformations involving aniline derivatives structurally similar to this compound, based on published synthetic routes of related kinase inhibitors.
Protocol 1: Sulfonamide Bond Formation
This protocol describes a general procedure for the reaction of a substituted aniline with a sulfonyl chloride to form a sulfonamide, a common functional group in many kinase inhibitors.
Materials:
-
This compound (or a structurally similar aniline)
-
Aryl or alkyl sulfonyl chloride
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a substituted aniline with an aryl halide, a powerful method for forming C-N bonds.
Materials:
-
This compound (or a structurally similar aniline)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, K3PO4)
-
Anhydrous toluene or dioxane
-
Anhydrous workup reagents
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), the substituted aniline (1.2 eq), the palladium catalyst (0.02-0.05 eq), the ligand (0.04-0.10 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation
The following tables summarize typical quantitative data for reactions involving substituted anilines in the synthesis of kinase inhibitors.
Table 1: Sulfonamide Formation Reaction Data
| Aniline Derivative | Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Bromo-3-chloroaniline | Benzenesulfonyl chloride | Pyridine | DCM | 4 | 85 | >98 |
| 2-Fluoro-4-bromoaniline | Methanesulfonyl chloride | Triethylamine | DCM | 2 | 92 | >99 |
| This compound | p-Toluenesulfonyl chloride | Pyridine | DCM | 6 | 88 (expected) | >98 |
Table 2: Buchwald-Hartwig Amination Reaction Data
| Aniline Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoaniline | 2-Chloropyrimidine | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 100 | 78 |
| 3-Chloroaniline | 4-Iodotoluene | Pd(OAc)2/BINAP | K3PO4 | Toluene | 110 | 85 |
| This compound | 4-Bromopyrazole | Pd2(dba)3/Xantphos | Cs2CO3 | Dioxane | 100 | 75 (expected) |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the synthesis of a kinase inhibitor.
Caption: Generalized workflow for synthesizing a kinase inhibitor.
Signaling Pathway Inhibition
Encorafenib, a BRAF inhibitor, targets the MAPK/ERK signaling pathway, which is often constitutively activated in cancers with BRAF mutations. The diagram below illustrates the inhibition of this pathway.
References
Application Notes and Protocols for 4-Bromo-3-chloro-2-fluoroaniline in Material Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-2-fluoroaniline is a halogenated aromatic amine with significant potential as a monomer for the synthesis of high-performance polymers. The strategic placement of bromine, chlorine, and fluorine atoms on the aniline ring is anticipated to impart unique and desirable properties to polymeric materials, including enhanced thermal stability, improved chemical resistance, inherent flame retardancy, and specific optoelectronic characteristics.[1] While extensive research on polymers derived specifically from this compound is limited in publicly available literature, its structural motifs suggest its utility in creating advanced materials analogous to other halogenated aromatic polymers.
These application notes provide an overview of the potential applications of this compound in material science and polymer chemistry, along with a generalized experimental protocol for the synthesis of polyimides, a class of high-performance polymers where this monomer could be employed. The data presented is based on analogous polymer systems and serves as a predictive guide for researchers.
Applications in High-Performance Polymers
The incorporation of this compound into polymer backbones, particularly in aromatic polyimides and poly(ether imide)s, is expected to yield materials with a superior combination of properties.
Expected Benefits:
-
Enhanced Thermal Stability: The presence of aromatic rings and halogen atoms contributes to high thermal and thermo-oxidative stability, making these polymers suitable for applications in demanding, high-temperature environments.
-
Improved Chemical Resistance: Halogenated polymers are known for their resistance to a wide range of chemicals, including solvents, acids, and bases.
-
Inherent Flame Retardancy: The bromine and chlorine atoms can act as flame retardants, reducing the flammability of the resulting materials without the need for additional flame-retardant additives.
-
Tailored Dielectric Properties: The fluorine substituent is known to lower the dielectric constant and moisture absorption of polymers, which is highly desirable for applications in microelectronics and high-frequency communication.
-
Good Mechanical Properties: Aromatic polyimides are renowned for their high tensile strength and modulus, properties that are expected to be retained or enhanced by the introduction of this multifunctional monomer.
Predicted Properties of a Hypothetical Polyimide
The following table summarizes the predicted quantitative properties of a hypothetical polyimide synthesized from this compound and a standard dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). These values are extrapolated from data on analogous fluorinated and halogenated aromatic polyimides.
| Property | Predicted Value Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C (in N₂) |
| Tensile Strength | 90 - 150 MPa |
| Tensile Modulus | 2.5 - 4.0 GPa |
| Elongation at Break | 5 - 15 % |
| Dielectric Constant (1 MHz) | 2.8 - 3.5 |
| Moisture Absorption | < 1.0 % |
Experimental Protocols
The following is a generalized, illustrative protocol for the synthesis of a polyimide using this compound as the diamine monomer. This protocol is based on the well-established two-step method for polyimide synthesis, which involves the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).
Protocol: Two-Step Synthesis of a Polyimide
Materials:
-
This compound (diamine)
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise molar amount of this compound in anhydrous DMAc under a continuous nitrogen purge. b. Once the diamine has fully dissolved, add an equimolar amount of the aromatic dianhydride powder to the stirred solution in portions at room temperature. c. Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio relative to the repeating unit). b. Continue stirring the mixture at room temperature for 12 hours, followed by gentle heating to 50-60 °C for an additional 2-4 hours to ensure complete imidization. c. Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol. d. Filter the fibrous or powdered polyimide, and wash it thoroughly with methanol and then with deionized water to remove any residual solvent and reagents. e. Dry the purified polyimide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Film Casting (Optional):
-
Dissolve the dried polyimide powder in a suitable solvent (e.g., DMAc or NMP) to form a viscous solution (typically 10-20 wt%).
-
Cast the polymer solution onto a clean, flat glass substrate.
-
Heat the cast film in a programmable oven with a controlled temperature ramp (e.g., 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and a final cure at 250-300 °C for 1 hour) to slowly remove the solvent and anneal the film.
-
After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.
Workflow and Logical Relationships
The following diagrams illustrate the general synthetic workflow for the preparation of a polyimide from this compound and a generic dianhydride.
Caption: Generalized two-step synthesis of a polyimide.
Caption: Role of the monomer in achieving desired polymer properties.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic functionalization of 4-Bromo-3-chloro-2-fluoroaniline through various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in the pharmaceutical, agrochemical, and material science industries due to the unique electronic and steric properties conferred by its polysubstituted pattern.[1]
The presence of multiple halogen atoms (Bromine, Chlorine, and Fluorine) on the aniline ring allows for selective and sequential functionalization. The reactivity of these halogens in palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen (C-X) bond strength, which follows the general trend: C-I > C-Br > C-Cl >> C-F. This inherent reactivity difference enables chemoselective reactions, where the more reactive C-Br bond can be functionalized while leaving the C-Cl and C-F bonds intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is typically performed selectively at the C-Br position.
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | [e.g., 85-95] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | [e.g., 80-90] |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (8:1) | 90 | 24 | [e.g., 75-85] |
| 4 | 2-Thiopheneboronic acid | CataCXium® A Pd G3 (2) | - | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 90 | 18 | [e.g., 88-98] |
Note: The yields are illustrative examples based on reactions with similar substrates and will require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aniline derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of arylamines.[2][3] This reaction can be applied to this compound to introduce various primary or secondary amines at the 4-position.
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | [e.g., 90-98] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | [e.g., 85-95] |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 12 | [e.g., 88-96] |
| 4 | Indazole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.5) | t-BuOH | 100 | 20 | [e.g., 80-90] |
Note: The yields are illustrative examples based on reactions with similar substrates and will require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard Schlenk techniques or glovebox
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine derivative.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Involving 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the theoretical and practical aspects of nucleophilic aromatic substitution (SNAr) reactions involving the versatile chemical intermediate, 4-Bromo-3-chloro-2-fluoroaniline. This compound serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its unique substitution pattern, which allows for controlled and regioselective functionalization.[1]
Introduction to SNAr Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for modifying aromatic rings. Unlike electrophilic substitutions common to aromatic compounds, SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile.[2] The reaction generally proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group. This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.[4][5]
For an SNAr reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2][7] These groups stabilize the anionic Meisenheimer complex, thereby lowering the activation energy of the reaction.[7]
Analysis of this compound in SNAr Reactions
The reactivity of this compound in SNAr reactions is governed by the interplay of its various substituents.
-
Substituent Effects: The aniline core contains a strongly electron-donating amino (-NH₂) group, which generally deactivates the ring towards nucleophilic attack. However, it is also substituted with three electron-withdrawing halogen atoms (F, Cl, Br).[1] This combination of activating and deactivating groups creates a unique reactivity profile.
-
Leaving Group Ability and Regioselectivity: In SNAr reactions, the most electronegative halogen, fluorine, is often the best leaving group because it most effectively polarizes the C-X bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The stability of the Meisenheimer complex is the primary determinant of regioselectivity. For this compound, nucleophilic attack is most likely to occur at the C-2 position (displacing the fluoride), as the negative charge of the resulting Meisenheimer complex is stabilized by the adjacent electron-withdrawing chlorine and bromine atoms.
General SNAr Mechanism Pathway
The diagram below illustrates the addition-elimination mechanism, which is the most common pathway for SNAr reactions.
Caption: General Addition-Elimination SNAr Mechanism.
Data Presentation: SNAr Reactivity
Table 1: Effect of Nucleophile on SNAr Reaction Rates Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines in Methanol at 25°C.
| Nucleophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| Piperidine | 1.2 x 10⁴ |
| Piperazine | 5.6 x 10³ |
| Morpholine | 2.5 x 10³ |
| Thiomorpholine | 7.1 x 10³ |
| (Data adapted from kinetic studies on nitrobenzoates.[3]) |
Table 2: Typical Yields for SNAr with Different Nucleophiles Reactions of an activated aryl fluoride (e.g., 4-fluoro-3-nitrobenzoate).
| Nucleophile Type | Nucleophile Example | Solvent | Base | Typical Yield (%) |
| Amine | Benzylamine | DMF | K₂CO₃ | 85 - 95 |
| Alcohol/Phenol | Phenol | DMF | NaH | 70 - 90 |
| Thiol | Thiophenol | THF | NaH | 80 - 98 |
| (Yields are representative for this class of reaction and can be influenced by specific substrates and conditions.[3][8]) |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions using this compound. These should be adapted based on the specific nucleophile and desired product.
Protocol 1: Amination Reaction (N-Nucleophiles)
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)[10]
-
Ethyl acetate, Brine, Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine nucleophile followed by the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted aniline.
Protocol 2: Etherification Reaction (O-Nucleophiles)
Materials:
-
This compound (1.0 equiv)
-
Alcohol or phenol nucleophile (1.1 equiv)
-
Strong base (e.g., NaH or KHMDS, 1.2 equiv)[11]
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)[10]
-
Saturated aqueous NH₄Cl, Dichloromethane
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH) in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the alcohol or phenol. Stir for 20-30 minutes to form the corresponding alkoxide or phenoxide.
-
Add a solution of this compound in the same solvent to the mixture.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 60-80 °C), monitoring by TLC.[8]
-
Once complete, cool the reaction and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the execution and analysis of an SNAr experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Aromatic Nucleophilic Substitution [fishersci.se]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation and Application of 4-Bromo-3-chloro-2-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloro-2-fluoroaniline is a key halogenated aromatic amine intermediate, pivotal in the synthesis of a wide array of functional molecules.[1] Its distinct substitution pattern offers a versatile platform for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors.[1] This document provides detailed protocols for the synthesis of a derivative from this compound and highlights its application in the development of kinase inhibitors, along with relevant characterization data.
Introduction
This compound (CAS: 115843-99-7) is a substituted aniline containing bromine, chlorine, and fluorine atoms, which impart unique electronic and steric properties to the molecule.[1] These characteristics make it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) with potential antimicrobial, anti-inflammatory, and anticancer activities.[1] This application note details a representative synthetic protocol starting from this compound and discusses its relevance in the context of targeted cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 115843-99-7 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
(Data sourced from commercial supplier information)[2]
Experimental Protocols
Synthesis of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene from this compound
This protocol describes a diazotization and iodination reaction using this compound as the starting material, adapted from a patented procedure.[3]
Materials:
-
This compound
-
Sulfuric acid (30-80% aqueous solution)
-
Cuprous iodide (CuI)
-
Potassium iodide (KI)
-
Sodium nitrite (NaNO₂) (30% aqueous solution)
-
Sodium bisulfite (NaHSO₃) (20% aqueous solution)
-
Reaction kettle/flask with overhead stirrer, dropping funnel, and reflux condenser
Procedure: [3]
-
In a suitable reaction vessel, charge this compound (0.14 mol).
-
Slowly add 80% sulfuric acid (85.8 g) at room temperature with stirring.
-
Heat the mixture to reflux and maintain for 1-2 hours to ensure complete salt formation.
-
Cool the reaction mixture to 50-60°C.
-
Add cuprous iodide (1.4 g) and potassium iodide (34.8 g) to the stirred mixture and continue stirring for 30 minutes.
-
Slowly add a 40% aqueous solution of sodium nitrite (33.8 g) dropwise, maintaining the temperature between 50-60°C. After the addition is complete, continue stirring for 1 hour until gas evolution ceases.
-
Add a 20% aqueous solution of sodium bisulfite (96.5 g) dropwise to the reaction mixture to reduce any remaining iodine. Stir for 1-2 hours.
-
Discontinue stirring and allow the layers to separate.
-
Isolate the lower organic layer (a brown-red oil).
-
The crude product can be purified by distillation under reduced pressure.
Expected Yield and Purity:
While the patent does not specify the yield for this particular transformation, similar diazotization-iodination reactions typically proceed with yields ranging from 70-90%. The purity of the distilled product is expected to be >97% as determined by HPLC.
Characterization Data
The synthesized derivative, 1-Bromo-2-chloro-3-fluoro-4-iodobenzene, can be characterized using standard analytical techniques. Table 2 provides a summary of expected analytical data.
Table 2: Analytical Data for 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
| Analysis | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, showing the influence of the four different halogen substituents. |
| Mass Spec (MS) | Molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for bromine and chlorine. |
| Purity (HPLC) | >97% |
Application in Drug Development: Kinase Inhibitors
Substituted anilines, including derivatives of this compound, are crucial building blocks in the synthesis of kinase inhibitors for cancer therapy. For instance, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[4] The synthetic strategy often involves the coupling of the substituted aniline with a heterocyclic core, such as a quinazoline.
The diagram above illustrates the role of a this compound derivative in the synthesis of a kinase inhibitor. This inhibitor then acts on the Epidermal Growth Factor Receptor (EGFR), a key component in a signaling pathway that, when dysregulated, can lead to uncontrolled cell proliferation and tumor growth. By blocking the activity of EGFR, the kinase inhibitor can halt the downstream signaling cascade and inhibit cancer cell growth.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The protocol provided herein for the preparation of a key derivative demonstrates its utility in accessing complex, poly-halogenated aromatic compounds. Its application in the synthesis of kinase inhibitors underscores its importance in modern drug discovery and development, particularly in the field of oncology. The unique substitution pattern of this aniline provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new therapeutic agents.
References
analytical techniques for quantifying 4-Bromo-3-chloro-2-fluoroaniline
An in-depth guide to the quantitative analysis of 4-Bromo-3-chloro-2-fluoroaniline, a crucial intermediate in pharmaceutical synthesis, is presented here for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), and Gas Chromatography with Mass Spectrometry detection (GC-MS).
While specific validated methods for this compound are not widely available in public literature, the protocols described herein are based on established methods for structurally similar halogenated anilines and provide a robust starting point for method development and validation.[1]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a highly effective technique for the analysis of halogenated anilines, offering excellent resolution and sensitivity.[1]
Application Note 1: Quantification of this compound using HPLC-UV
This method is suitable for routine analysis, purity assessment, and quantification of this compound in reaction mixtures and final product.
Table 1: HPLC-UV Method Parameters and Expected Performance
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Linearity | 0.1 - 100 µg/mL |
| Expected LOD | ~0.03 µg/mL |
| Expected LOQ | ~0.1 µg/mL |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
- Further dilute with the same solvent to a working concentration within the expected linear range (e.g., 10 µg/mL).
- Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulates.[2]
2. Instrument Setup and Calibration:
- Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
- Prepare a series of calibration standards of this compound in the mobile phase, ranging from the expected LOQ to the upper limit of the linear range.
- Inject the calibration standards and the sample.
3. Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV analysis.
Application Note 2: Sensitive Quantification and Impurity Profiling using HPLC-MS
For higher sensitivity and selectivity, especially for identifying trace-level impurities and degradation products, HPLC coupled with mass spectrometry is the preferred method. The mass spectrometer provides molecular weight information that is invaluable for structural elucidation.[1]
Table 2: HPLC-MS Method Parameters and Expected Performance
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Expected LOD | ~1 ng/mL |
| Expected LOQ | ~5 ng/mL |
Experimental Protocol: HPLC-MS Analysis
1. Sample Preparation:
- Prepare samples as described in the HPLC-UV protocol, using HPLC-grade solvents.
2. Instrument Setup and Calibration:
- Tune the mass spectrometer using a suitable calibration standard to ensure mass accuracy.
- Equilibrate the HPLC system with the initial mobile phase conditions.
- Prepare a series of calibration standards and inject them to establish a calibration curve.
3. Data Analysis:
Extract the ion chromatogram for the m/z corresponding to the protonated molecule of this compound ([M+H]⁺).
Integrate the peak area and quantify using the calibration curve.
Analyze the mass spectra of any additional peaks to identify potential impurities.
Caption: Workflow for HPLC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated anilines. It offers high resolution and provides structural information through mass spectral fragmentation patterns.
Application Note 3: Identification and Quantification of this compound by GC-MS
This method is particularly useful for confirming the identity of the analyte and for the analysis of volatile impurities that may not be amenable to HPLC.
Table 3: GC-MS Method Parameters and Expected Performance
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[3] |
| Injector Temperature | 250°C[3] |
| Oven Program | Initial: 80°C, hold 2 minRamp: 15°C/min to 300°C, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI), 70 eV[3] |
| Source Temperature | 230°C |
| Mass Range | m/z 40-450[3] |
| Expected LOD | ~10 ng/mL |
| Expected LOQ | ~50 ng/mL |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Dissolve an accurately weighed amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[3]
- Dilute as necessary to fall within the calibration range.
2. Instrument Setup and Calibration:
- Condition the GC column according to the manufacturer's instructions.
- Prepare a series of calibration standards in the same solvent as the sample.
- Inject the standards to generate a calibration curve.
3. Data Analysis:
Identify the analyte peak based on its retention time and the characteristic mass spectrum, which will show a molecular ion cluster due to the bromine and chlorine isotopes.
Quantify the analyte using the calibration curve based on the peak area of a specific ion.
Caption: Workflow for GC-MS analysis.
References
Application Notes and Protocols for the Purification of Crude 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4-Bromo-3-chloro-2-fluoroaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring high purity of this compound is critical for the success of subsequent reactions and the quality of the final product.[1] The following sections detail two common and effective purification methods: recrystallization and column chromatography.
Introduction
This compound is a halogenated aromatic amine widely used as a building block in organic synthesis.[1] The presence of bromine, chlorine, and fluorine atoms on the aniline ring provides multiple sites for functionalization, making it a versatile precursor for the development of novel compounds.[1] Impurities in the crude product can arise from starting materials, by-products, or degradation products and can interfere with downstream applications. Therefore, effective purification is a crucial step in its preparation.
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities present, as well as the desired final purity and yield. The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Recrystallization is a technique used to purify solids based on their differential solubility in a given solvent at varying temperatures. It is often effective for removing small amounts of impurities.
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities and for achieving very high purity.
Comparative Data of Purification Methods
The following table summarizes typical results that can be expected from the purification of crude this compound using the described methods. The initial purity of the crude product is assumed to be in the range of 85-90%.
| Purification Method | Typical Solvents/Eluents | Purity of Final Product | Typical Recovery Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water | >98% | 70-85% | Simple, cost-effective, and suitable for large quantities. | May not be effective for removing impurities with similar solubility. Potential for product loss in the mother liquor. |
| Column Chromatography | Petroleum Ether:Ethyl Acetate (e.g., 10:1 v/v) | >99% | 60-80% | High resolution, capable of separating complex mixtures and achieving very high purity. | More time-consuming, requires larger volumes of solvent, and is less suitable for very large scales. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., petroleum ether with a small amount of ethyl acetate). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a petroleum ether:ethyl acetate mixture (a starting ratio of 10:1 is recommended and can be optimized based on TLC analysis).[2]
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3-chloro-2-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-chloro-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most plausible and common synthetic approach for this compound is the electrophilic bromination of 3-chloro-2-fluoroaniline. The amino group (-NH2) is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the existing substituents, the bromine will preferentially add to the para position relative to the amino group, yielding the desired product.
Q2: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
Low yields can stem from several factors. Here are some common causes and their solutions:
-
Over-bromination: The high reactivity of the aniline ring can lead to the formation of di- or tri-brominated byproducts.[1]
-
Solution: Control the stoichiometry of the brominating agent carefully. A slight excess of the aniline substrate relative to the brominating agent can help minimize over-bromination. Protecting the amino group as an acetanilide can also moderate its activating effect and improve selectivity.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.
-
Solution: Experiment with a range of temperatures, starting from low temperatures (e.g., 0-5 °C) and gradually increasing. Use of a dry ice-acetone bath for very reactive brominating agents has been reported for similar syntheses.[2]
-
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role.
-
Solution: For highly activated anilines, milder brominating agents are preferred. Consider using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine for better control.[2]
-
-
Poor Quality of Starting Material: Impurities in the 3-chloro-2-fluoroaniline can lead to side reactions and lower yields.
-
Solution: Ensure the starting material is of high purity. Recrystallization or distillation of the starting aniline may be necessary.
-
Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
The formation of dark, tar-like substances is often due to the oxidation of the aniline substrate or product.[1] Anilines are susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.
-
Control Temperature: Avoid excessive heating, as higher temperatures can accelerate oxidation.
-
Purification of Solvents: Use freshly distilled and degassed solvents to remove peroxides and dissolved oxygen.
-
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.
-
TLC Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Spot the starting material (3-chloro-2-fluoroaniline), the reaction mixture, and a co-spot (starting material and reaction mixture) on the plate.
-
Develop the plate using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Q5: What are the recommended purification methods for this compound?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: For small to medium-scale reactions, silica gel column chromatography is highly effective for separating the desired product from byproducts and unreacted starting materials.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient method for obtaining a highly pure product.
Data Presentation
Table 1: Comparison of Brominating Agents and Reaction Conditions for the Synthesis of Halogenated Anilines (Analogous Reactions)
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoroaniline | 1,3-dibromo-5,5-dimethylhydantoin | Dimethylformamide | -34 to -23 | High (not specified) | [2] |
| 2-Fluoroaniline | N-Bromosuccinimide | Not specified | Not specified | Not specified | [2] |
| Aniline Derivatives | Copper(II) bromide | Ionic Liquid | Room Temperature | High (not specified) | [3] |
| N,N-dialkylaniline N-oxides | Thionyl bromide | Not specified | Low Temperature | up to 69 | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Hypothetical Protocol based on Analogous Reactions)
1. Materials:
-
3-chloro-2-fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
2. Procedure:
-
To a solution of 3-chloro-2-fluoroaniline (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 3. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 4-Bromo-3-chloro-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-2-fluoroaniline. The following sections address common side products and issues encountered during palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions with this compound?
A1: In reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the two most prevalent side products are the dehalogenated starting material (3-chloro-2-fluoroaniline or 4-bromo-2-fluoroaniline) and homocoupling products (dimers of the coupling partners).[1]
Q2: Which halogen on this compound is most likely to be involved in these side reactions?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl > F. Therefore, the C-Br bond is more susceptible to both desired coupling and side reactions like dehalogenation compared to the C-Cl or C-F bonds.[2]
Q3: What causes the formation of dehalogenation side products?
A3: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings.[3] It can occur through various mechanisms, often involving the presence of a hydride source in the reaction mixture which can displace the halide on the palladium complex before the desired coupling partner.
Q4: What leads to the formation of homocoupling side products in Suzuki-Miyaura reactions?
A4: Homocoupling of the boronic acid partner is a frequent side reaction, often promoted by the presence of oxygen.[1] It can also occur if the oxidative addition of the aryl halide to the palladium catalyst is slow, allowing for side reactions with the boronic acid to dominate.
Q5: Can nucleophilic aromatic substitution (SNAr) occur with this compound, and what are the potential side products?
A5: Yes, the electron-withdrawing nature of the three halogen substituents makes the aromatic ring susceptible to nucleophilic attack.[4] A potential side product in SNAr reactions is the formation of disubstituted products, where more than one halogen is replaced by the nucleophile, especially under forcing conditions.[5]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Issue 1: Significant formation of dehalogenated side product (3-chloro-2-fluoroaniline).
| Possible Cause | Troubleshooting Solution |
| Presence of hydride sources | Ensure all reagents and solvents are anhydrous and of high purity. Certain bases or additives can act as hydride donors. |
| High reaction temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. |
| Choice of ligand | The choice of phosphine ligand can influence the rate of reductive elimination versus dehalogenation. Consider screening different ligands.[6] |
Issue 2: High percentage of boronic acid homocoupling product in Suzuki-Miyaura reactions.
| Possible Cause | Troubleshooting Solution |
| Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Slow oxidative addition | Use a more active palladium precatalyst or a ligand that promotes faster oxidative addition. Increasing the temperature may also help, but must be balanced against the risk of dehalogenation. |
| Stoichiometry of reagents | Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction.[7] |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 3: Formation of multiple substitution products.
| Possible Cause | Troubleshooting Solution |
| High reaction temperature or prolonged reaction time | Employ milder reaction conditions. Monitor the reaction progress carefully and stop it once the desired monosubstituted product is maximized. |
| Excess nucleophile | Use a stoichiometric amount or only a slight excess of the nucleophile to minimize the chance of a second substitution. |
| Strongly activating conditions | The combination of multiple electron-withdrawing halogens activates the ring. If possible, use a less reactive nucleophile or a solvent system that moderates reactivity. |
Data Presentation
Table 1: Illustrative Yields of Products and Side Products in Cross-Coupling Reactions of Halogenated Anilines.
| Reaction Type | Aryl Halide | Main Product Yield (%) | Dehalogenation Yield (%) | Homocoupling Yield (%) | Reference |
| Suzuki-Miyaura | 3-Bromoaniline | 95 | Not Reported | Not Reported | [2] |
| Suzuki-Miyaura | 3-Chloroaniline | 85 | Not Reported | Not Reported | [2] |
| Buchwald-Hartwig | 3-Bromoaniline | 92 | Not Reported | Not Applicable | [2] |
| Buchwald-Hartwig | 3-Chloroaniline | 78 | Not Reported | Not Applicable | [2] |
Note: This data is for illustrative purposes with similar substrates and actual yields with this compound may vary.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for reactions with this compound. Optimization will likely be required.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Reaction: Heat the mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a strong base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv.) to an oven-dried Schlenk tube.[8]
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.1 mmol, 1.1 equiv.).[8]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Common reaction pathways in Suzuki-Miyaura coupling.
Caption: General troubleshooting workflow for side product minimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling with 4-Bromo-3-chloro-2-fluoroaniline
This guide provides targeted troubleshooting advice, experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions with the challenging substrate 4-Bromo-3-chloro-2-fluoroaniline.
Troubleshooting Guide
Navigating the complexities of cross-coupling reactions with polyhalogenated substrates can be challenging. Low yields, catalyst deactivation, and side reactions are common hurdles. The following workflow provides a logical approach to diagnosing and resolving issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] Given that this compound can be a challenging substrate, starting at 2-3 mol% is reasonable. If the reaction is sluggish, the loading can be incrementally increased.[2] For highly optimized and efficient catalyst systems, loadings can sometimes be reduced to as low as 0.1-1 mol%.[1]
Q2: How do the different halogens on the substrate affect reactivity and selectivity?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond strength: C-I > C-Br > C-Cl > C-F.[3][4] For this compound, the C-Br bond is significantly more reactive than the C-Cl bond. This inherent difference allows for chemoselective cross-coupling at the C-Br position while leaving the C-Cl and C-F bonds intact, provided the reaction conditions are carefully controlled.[4] Overly harsh conditions (e.g., very high temperatures or highly active catalysts) could lead to a loss of selectivity.
Q3: What are the best types of ligands for this substrate?
A3: The substrate's aniline group can coordinate to the palladium center and inhibit catalysis.[5] Furthermore, activating the C-Br bond, while less difficult than C-Cl, benefits from a highly active catalyst. Therefore, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos are often effective as they promote the crucial oxidative addition step and stabilize the active catalytic species.[2]
Q4: My reaction is not working. What are the first things to check?
A4: First, ensure a strictly inert atmosphere was maintained. Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to deactivation.[6] Second, verify the quality and purity of your reagents and solvents, as impurities can poison the catalyst.[7] Finally, confirm your choice of base and solvent are appropriate for the specific cross-coupling reaction you are performing (e.g., Suzuki vs. Buchwald-Hartwig).
Q5: I see a black precipitate forming in my reaction. What is it and what should I do?
A5: A black precipitate is typically "palladium black," which consists of agglomerated, inactive Pd(0) particles.[1] This is a common sign of catalyst deactivation. It can be caused by the presence of oxygen, excessively high reaction temperatures, or an inappropriate ligand that fails to stabilize the catalytic species.[1] To mitigate this, improve your degassing procedure (e.g., use freeze-pump-thaw cycles), consider lowering the reaction temperature, and ensure you are using a suitable ligand.
Data Presentation
Table 1: General Starting Conditions for Catalyst Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 1 - 5 mol%[1] | 1 - 5 mol% |
| Ligand | SPhos, XPhos, RuPhos[2] | SPhos, XPhos, BINAP[8] |
| Ligand:Pd Ratio | 1:1 to 4:1[1] | 1:1 to 2:1 |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃[7] | NaOt-Bu, K₃PO₄, LHMDS[9] |
| Base Equivalents | 2.0 - 3.0 | 1.2 - 2.0 |
| Solvent | Dioxane/H₂O, Toluene, THF[10] | Toluene, Dioxane |
| Temperature | 80 - 120 °C[10] | 80 - 110 °C |
Table 2: Example of Catalyst Loading Optimization for a Suzuki-Miyaura Reaction
Reaction: this compound + Phenylboronic Acid. Conditions: Pd(OAc)₂/SPhos (1:2), K₃PO₄ (2.5 equiv.), Toluene/H₂O (10:1), 100 °C, 12h.
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 5.0 | 92 |
| 2 | 2.5 | 91 |
| 3 | 1.0 | 85 |
| 4 | 0.5 | 73 |
| 5 | 0.1 | 45 |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Detailed Protocol: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol outlines a procedure for testing different catalyst loadings for the coupling of this compound with an arylboronic acid.
1. Reagent Preparation:
-
Ensure all reagents are of high purity.
-
The base (e.g., K₃PO₄) should be finely ground and dried under vacuum.
-
Solvents (e.g., 1,4-dioxane and water) must be degassed thoroughly for at least 30 minutes by sparging with an inert gas (Argon or Nitrogen) prior to use.
2. Reaction Setup (Example for one loading level):
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.5 mmol, 2.5 equiv.).[10]
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three to five times to ensure a completely inert atmosphere.[1][10]
3. Reaction Execution:
-
Using a syringe, add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 1 mL of water).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (or after a set time, e.g., 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
5. Optimization:
-
Repeat the experiment using different catalyst loading levels (e.g., 5%, 1%, 0.5%) while keeping all other parameters constant to determine the optimal loading for yield and efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Nucleophilic Aromatic Substitution with 4-Bromo-3-chloro-2-fluoroaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with 4-bromo-3-chloro-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in a nucleophilic aromatic substitution (SNAr) reaction?
A1: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The reactivity of the leaving group is counterintuitive to that of SN1 and SN2 reactions. For aryl halides, the order of reactivity is generally F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in this compound, the fluorine atom at the C-2 position is the most likely to be substituted.
Q2: How do the substituents on this compound affect its reactivity in SNAr reactions?
A2: The reactivity of the aromatic ring in SNAr is governed by the electronic effects of its substituents.
-
Halogens (F, Cl, Br): These are electron-withdrawing groups via the inductive effect, which is a key requirement for activating the ring towards nucleophilic attack. Their presence makes the aromatic ring electron-deficient and more susceptible to reaction with a nucleophile.[1]
-
Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance. This increases the electron density of the aromatic ring, making it less electrophilic and thus deactivating it for nucleophilic aromatic substitution. This is a common reason for failed or low-yield reactions.
Q3: Can the amino group of this compound interfere with the desired nucleophilic substitution reaction?
A3: Yes, the amino group can significantly interfere with SNAr reactions in several ways:
-
Deactivation of the Ring: As an electron-donating group, it reduces the electrophilicity of the aromatic ring, slowing down or preventing the nucleophilic attack.
-
Side Reactions: The amino group itself is a nucleophile and can react with other electrophiles present in the reaction mixture. It can also be protonated by acidic reagents, which would further deactivate the ring.
-
Reduced Basicity/Nucleophilicity: The electron-withdrawing halogens decrease the basicity of the aniline nitrogen, making it less nucleophilic than aniline itself. The pKa of aniline's conjugate acid is about 4.6, while for chloroanilines, it can be in the range of 2.6 to 4.0, indicating a decrease in basicity.[2][3]
Q4: Should I protect the amino group before attempting a nucleophilic substitution reaction?
A4: Protecting the amino group is a highly recommended strategy to improve the success rate of SNAr reactions with this compound. Protection converts the electron-donating amino group into an electron-withdrawing amide group, which helps to activate the ring for nucleophilic attack. Common protecting groups for anilines include acetyl (from acetic anhydride) or tert-butoxycarbonyl (Boc). The protecting group can be removed after the substitution reaction.
Troubleshooting Guide: Failed Nucleophilic Substitution Reactions
This guide addresses common issues encountered when performing SNAr reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Deactivation by the Amino Group: The electron-donating -NH₂ group is deactivating the ring for SNAr. | Protect the amino group as an amide (e.g., using acetic anhydride or Boc-anhydride) to convert it into an electron-withdrawing group. |
| 2. Insufficiently Strong Nucleophile: The chosen nucleophile may not be potent enough to attack the deactivated ring. | Use a stronger nucleophile or a base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity. | |
| 3. Inappropriate Solvent: The solvent may not be effectively stabilizing the charged intermediate (Meisenheimer complex). | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. Ensure the solvent is anhydrous. | |
| 4. Reaction Temperature is Too Low: The activation energy for the reaction may not be reached. | Gradually increase the reaction temperature. Monitor for decomposition of starting material or product. | |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Substitution at Multiple Halogen Sites: While fluorine is the most likely leaving group, under harsh conditions, substitution at chlorine or bromine might occur. | Use milder reaction conditions (lower temperature, less reactive nucleophile) to favor the kinetically preferred substitution of fluorine. |
| 2. Side Reactions Involving the Amino Group: The unprotected amino group can participate in side reactions. | Protect the amino group before the substitution step. | |
| Decomposition of Starting Material or Product | 1. Reaction Temperature is Too High: The substrate or the desired product may be unstable at elevated temperatures. | Optimize the reaction temperature by running small-scale experiments at different temperatures. |
| 2. Presence of Strong Base with a Protic Nucleophile: A strong base might lead to decomposition or unwanted side reactions. | If using a base to activate a nucleophile, consider using a non-nucleophilic base and adding it slowly at a controlled temperature. |
Experimental Protocols
Protocol 1: Protection of the Amino Group (Acetylation)
This protocol describes a general procedure for the protection of the amino group in this compound.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield N-(4-bromo-3-chloro-2-fluorophenyl)acetamide.
Protocol 2: Nucleophilic Aromatic Substitution (Example with an Amine Nucleophile)
This protocol is a model based on the synthesis of related compounds and general SNAr principles. It assumes the amino group has been protected.
-
To a solution of N-(4-bromo-3-chloro-2-fluorophenyl)acetamide (1 equivalent) in a polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Deprotection of the Acetyl Group
This protocol describes the removal of the acetyl protecting group.
-
Dissolve the N-acetylated product in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours, monitoring the deprotection by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of ~8-9.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for failed SNAr reactions.
Caption: General reaction pathway for SNAr on the target molecule.
References
stability and degradation of 4-Bromo-3-chloro-2-fluoroaniline under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Bromo-3-chloro-2-fluoroaniline under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refrigeration at 2-8°C in an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q2: My this compound has turned yellow/brown. Is it still usable?
A2: The discoloration of anilines is often a sign of oxidation, which can lead to the formation of impurities.[1] While a slight change in color may not significantly impact all reactions, it is crucial for applications requiring high purity, such as in pharmaceutical development, to assess the compound's purity before use.[1] Techniques like TLC, HPLC, or NMR can help determine the level of impurities.[1] If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.[1]
Q3: What are the common impurities found in degraded this compound?
A3: While specific studies on this compound are limited, degradation of halogenated anilines typically involves oxidation of the aniline functional group, leading to the formation of colored oligomeric or polymeric substances. Dehalogenation products, where one or more halogen atoms are replaced by hydrogen, can also be present, especially if the degradation occurs during a reaction such as catalytic hydrogenation.
Q4: Under what conditions is this compound most likely to degrade?
A4: this compound is susceptible to degradation under several conditions:
-
Exposure to air and light: This can lead to oxidation.[1]
-
Elevated temperatures: Can cause thermal decomposition.[2]
-
Strong acids and bases: Can promote various decomposition pathways.
-
Presence of strong oxidizing agents: Will lead to rapid degradation.[1]
-
Certain catalytic conditions: For example, palladium-catalyzed cross-coupling reactions or catalytic hydrogenations can sometimes lead to dehalogenation byproducts.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in a Reaction
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | 1. Assess Purity: Check the purity of your this compound using TLC, HPLC, or NMR. Look for discoloration as a preliminary sign of degradation.[1] 2. Purify: If impurities are detected, purify the starting material by recrystallization or column chromatography.[1] 3. Proper Storage: Ensure the reagent is stored under the recommended conditions (cool, dark, inert atmosphere).[1] |
| Incompatible Reaction Conditions | 1. Solvent Choice: Ensure the solvent is dry and deoxygenated, especially for sensitive reactions like cross-couplings. The choice of a stable solvent is crucial as the aniline may react with certain solvents at elevated temperatures.[2] 2. Temperature Control: Avoid unnecessarily high temperatures, which can promote decomposition. Optimize the temperature for your specific reaction. 3. Inert Atmosphere: For many reactions involving anilines, particularly those with metal catalysts, maintaining an inert atmosphere (N₂ or Ar) is critical to prevent oxidation.[2] |
| Catalyst Inactivity | 1. Catalyst Poisoning: The aniline itself or impurities within it could poison the catalyst. Ensure the purity of all reagents. 2. Catalyst Choice: The chosen catalyst might not be optimal for the substrate. Consider screening different catalysts or ligands. |
Issue 2: Formation of Dehalogenated Byproducts
| Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation during Catalytic Hydrogenation | 1. Catalyst Selection: While effective for nitro group reduction, catalysts like Pt/C can also promote dehalogenation. Consider screening alternative catalysts (e.g., different supports, lower metal loading).[3] 2. Reaction Temperature: Lowering the reaction temperature can often reduce the rate of dehalogenation.[3] 3. Hydrogen Pressure: Use the lowest effective hydrogen pressure to minimize dehalogenation.[3] 4. Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.[3] |
| Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions | 1. Base Selection: The choice of base can influence the extent of dehalogenation. Weaker bases may be preferable to minimize the formation of palladium-hydride species that can lead to hydrodehalogenation.[3] 2. Ligand Choice: The ligand used can significantly impact the stability of the catalytic complex and the propensity for side reactions. Consider screening different ligands. 3. Reaction Temperature: Lowering the reaction temperature can help disfavor the dehalogenation pathway.[3] |
Data on Stability
| Condition | Expected Stability | Potential Degradation Products |
| Storage (cool, dark, inert atm.) | Generally Stable | Minimal degradation |
| Exposure to Air & Light | Unstable (discolors over time) | Oxidized, colored impurities |
| Elevated Temperature | Potentially Unstable | Thermally decomposed products, potential dehalogenation |
| Aqueous Acidic (e.g., 3% Acetic Acid) | Less Stable | Amide formation, other degradation products |
| Aqueous Basic | Moderately Stable | Potential for hydrolysis of halogens at high pH/temp |
| Strong Oxidizing Agents | Highly Unstable | Rapid decomposition |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Potentially Unstable | Dehalogenated anilines, fully saturated ring |
| Pd-catalyzed Cross-Coupling | Potentially Unstable | Dehalogenated anilines, homocoupling products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions, based on ICH guidelines.[4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl. Heat at a specified temperature (e.g., 80°C) for a set time.
-
Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH. Heat at a specified temperature (e.g., 80°C) for a set time.
-
Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% H₂O₂. Keep at room temperature for a set time.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a set time.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp) for a set duration.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., C18 column with UV detection).
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any major degradation products.
-
Protocol 2: Monitoring Dehalogenation in a Catalytic Reaction by HPLC
-
Sample Preparation:
-
Prepare standard solutions of this compound and potential dehalogenated byproducts (e.g., 3-chloro-2-fluoroaniline, 4-bromo-2-fluoroaniline, etc.) of known concentrations in a suitable solvent (e.g., acetonitrile/water).
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the same solvent.
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).
-
-
Quantification:
-
Generate a calibration curve for each compound using the standard solutions.
-
Determine the concentration of the starting material and byproducts in the reaction samples by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
identification and removal of impurities in 4-Bromo-3-chloro-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-chloro-2-fluoroaniline. The information provided is designed to assist in the identification and removal of common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Based on the typical synthesis route, which involves the bromination of 3-chloro-2-fluoroaniline, the most common impurities include:
-
Isomeric Impurities: Positional isomers formed during the bromination reaction. Due to the directing effects of the amino, chloro, and fluoro groups, bromination might occur at positions other than the desired C4 position.
-
Over-brominated Products: Di-brominated species such as 4,6-dibromo-3-chloro-2-fluoroaniline can form if the reaction conditions are not carefully controlled.
-
Unreacted Starting Material: Residual 3-chloro-2-fluoroaniline may remain in the crude product.
-
Solvent Residues: Solvents used in the synthesis and workup may be present in the final product.
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities such as isomers and over-brominated products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, including residual starting materials and some isomeric byproducts. The mass spectrum provides structural information that aids in definitive identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information about the main compound and any impurities present at sufficient concentrations, helping to elucidate the structure of unknown impurities.[3]
Q3: My purified this compound is discolored. What could be the cause and how can I fix it?
A3: Discoloration in the final product is often due to trace amounts of oxidized impurities or polymeric byproducts. These can often be removed by treating a solution of the compound with activated charcoal followed by filtration before the final recrystallization step.[4]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing) for the main peak. | Strong interaction between the basic aniline and acidic residual silanols on the silica-based column.[5] | Add a small amount of a basic modifier, such as 0.1% triethylamine or formic acid, to the mobile phase to improve peak symmetry.[5] |
| Co-elution of impurities with the main peak. | The polarity of the mobile phase is not optimal for separating closely related isomers. | Optimize the mobile phase composition. A gradient elution with a shallow gradient may be necessary to resolve impurities with similar retention times.[1] |
| Ghost peaks appearing in the chromatogram. | Contamination in the HPLC system or solvent. | Flush the HPLC system thoroughly. Ensure high-purity solvents and freshly prepared mobile phases are used. |
Purification by Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | The polarity of the eluent is not optimized.[5] | Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. A less polar solvent system will increase retention and may improve separation.[5] |
| Product tailing or streaking on the column. | Strong interaction between the basic aniline and the acidic silica gel.[5] | Add a small amount of triethylamine (0.5-2%) to the mobile phase to neutralize the acidic sites on the silica.[5] |
| Low recovery of the purified product. | The product is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase like alumina or a deactivated silica gel. The addition of triethylamine to the eluent can also mitigate this issue.[5] |
Purification by Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be ideal.[4] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different recrystallization solvent or a mixed solvent system.[4] |
| No crystals form even after cooling. | The solution is not sufficiently saturated, or nucleation has not initiated. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
| The recrystallized product is still impure. | The chosen solvent dissolves the impurities as well as the product, or the impurities co-crystallize with the product. | Select a solvent in which the impurities are either very soluble or insoluble at all temperatures. A second recrystallization from a different solvent system may be necessary. |
Data Presentation
The following table provides illustrative data on the purity of this compound before and after a typical two-step purification process involving column chromatography followed by recrystallization. Please note that actual values may vary depending on the specific reaction and purification conditions.
| Analyte | Concentration in Crude Product (%) | Concentration after Column Chromatography (%) | Concentration after Recrystallization (%) |
| This compound | 85.0 | 97.5 | >99.5 |
| 3-chloro-2-fluoroaniline (Starting Material) | 5.0 | 0.5 | <0.1 |
| Isomeric Bromo-chloro-fluoroanilines | 8.0 | 1.5 | <0.2 |
| Di-brominated Impurities | 2.0 | 0.5 | <0.1 |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This method is designed for the quantitative determination of impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient: A typical gradient would be to start at a lower percentage of Solvent B and gradually increase it to elute more retained impurities. An example gradient is 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.[3]
Protocol 2: GC-MS Impurity Identification
This method is useful for identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).[2]
Protocol 3: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve an Rf of ~0.2-0.3 for the desired product. A starting point could be a 95:5 or 90:10 hexanes:ethyl acetate mixture. To prevent tailing, 0.5-1% triethylamine can be added to the eluent.[5]
-
Column Packing: The column can be packed using either a dry or wet method. For the wet method, a slurry of silica gel in the initial, least polar mobile phase is prepared and poured into the column.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and apply it to the top of the column. Alternatively, "dry loading" can be performed by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the packed column.[5]
-
Elution: Begin elution with the determined mobile phase, gradually increasing the polarity if necessary to elute the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[5]
Protocol 4: Purification by Recrystallization
This protocol provides a general procedure for the final purification of this compound.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For halogenated anilines, a mixed solvent system like ethanol/water or a single solvent like isopropanol or ethyl acetate can be effective.[4] Small-scale solubility tests should be performed to identify the optimal solvent or solvent system.
-
Procedure:
-
Place the crude or column-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
References
reaction condition optimization for derivatization of 4-Bromo-3-chloro-2-fluoroaniline
This guide provides troubleshooting advice and frequently asked questions for the derivatization of 4-bromo-3-chloro-2-fluoroaniline, a common intermediate in pharmaceutical and materials science research.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary amino group of this compound is the most reactive site for derivatization. Common reactions include:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer, Suzuki coupling).
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Q2: Why is my acylation reaction of this compound sluggish or incomplete?
Several factors can contribute to incomplete acylation:
-
Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the acylating agent.
-
Reduced Nucleophilicity: The electron-withdrawing effects of the halogen substituents decrease the nucleophilicity of the amino group.
-
Base Strength: The choice and amount of base are critical to neutralize the HCl or carboxylic acid byproduct. An inadequate amount of a weak base may not be sufficient to drive the reaction to completion.
-
Reagent Quality: The acylating agent may have degraded due to moisture.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?
-
Diacylation: Under forcing conditions, diacylation of the amino group can occur, though it is generally less common with anilines.
-
Ring Substitution: While the amino group is the primary site of reaction, under certain conditions, electrophilic aromatic substitution on the ring could be a minor side reaction, although the ring is deactivated by the halogens.
-
Hydrolysis of Reagents: If moisture is present, hydrolysis of the acylating or sulfonylating agent can compete with the desired reaction.
Troubleshooting Guides
Acylation Reactions
| Issue | Potential Cause | Troubleshooting Step |
| Low to No Product Formation | 1. Insufficiently activated acylating agent. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Use freshly opened or purified reagents. |
| Incomplete Reaction | 1. Inadequate amount or strength of the base. 2. Insufficient reaction time. 3. Steric hindrance. | 1. Use a stronger, non-nucleophilic base like triethylamine or pyridine. Ensure at least one equivalent is used. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Consider using a less sterically hindered acylating agent if possible. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of moisture. | 1. Run the reaction at a lower temperature. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Diazotization and Subsequent Reactions
| Issue | Potential Cause | Troubleshooting Step |
| Decomposition of Diazonium Salt | 1. Reaction temperature is too high (diazonium salts are often unstable above 5 °C). | 1. Maintain the reaction temperature strictly between 0 and 5 °C using an ice-salt bath. |
| Low Yield in Subsequent Coupling Reaction | 1. Incomplete formation of the diazonium salt. 2. Premature decomposition of the diazonium salt. 3. Inefficient coupling partner or conditions. | 1. Ensure slow, dropwise addition of sodium nitrite. Test for complete diazotization using starch-iodide paper. 2. Use the diazonium salt immediately in the next step without isolation. 3. Optimize the pH, temperature, and catalyst for the specific coupling reaction (e.g., Sandmeyer, Suzuki). |
Experimental Protocols
General Acylation Protocol
A representative protocol for the acylation of this compound with an acyl chloride is provided below.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a suitable base, such as triethylamine (1.1 equivalents), to the solution and stir.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: General workflow for the acylation of this compound.
Caption: Troubleshooting logic for low yield in derivatization reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-3-chloro-2-fluoroaniline and Other Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated anilines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nature and position of halogen substituents on the aniline ring profoundly influence the molecule's reactivity, offering a versatile toolkit for synthetic chemists. This guide provides an objective comparison of the reactivity of 4-Bromo-3-chloro-2-fluoroaniline against other halogenated anilines in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The information presented is supported by established chemical principles and extrapolated experimental data from analogous compounds to guide reaction design and optimization.
Core Reactivity Principles
The reactivity of a halogenated aniline is governed by a combination of electronic and steric factors. In the case of this compound, the presence of three different halogens at positions 2, 3, and 4, in addition to the amino group at position 1, creates a unique electronic and steric environment.
Electronic Effects: All halogens are electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution. The amino group is a strong electron-donating group, activating the ring, particularly at the ortho and para positions.
Steric Effects: The presence of substituents, particularly at the ortho positions (the fluorine atom in this case), can sterically hinder the approach of reagents to the amino group and adjacent positions on the ring.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the carbon-halogen bond is the dominant factor in these transformations, with the general trend being: C-I > C-Br > C-Cl >> C-F . This is due to the decreasing bond dissociation energy down the group, making the oxidative addition of the aryl halide to the palladium catalyst more facile for heavier halogens.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. For this compound, the C-Br bond is expected to be significantly more reactive than the C-Cl and C-F bonds under typical Suzuki-Miyaura conditions.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 | ~95 |
| 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | ~85 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-100 | 12-24 | Expected >90 (at C-Br) |
| 2-Fluoro-4-bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 | ~92 |
Note: The data for this compound is an educated estimation based on the reactivity of the C-Br bond in similar systems. The C-Cl and C-F bonds would require more forcing conditions to react.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol).
-
Reaction: Heat the mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is dictated by the C-X bond strength. The C-Br bond of this compound will be the primary site of reaction.
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | ~92 |
| 4-Chloroaniline | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | ~88 |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-8 | Expected >90 (at C-Br) |
| 2,4-Dibromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | ~85 (mono-aminated) |
Note: The data for this compound is an educated estimation. The C-Cl and C-F bonds would require more specialized catalyst systems and harsher conditions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those with electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate. The presence of multiple electron-withdrawing halogens on this compound activates the ring for SNAr.[1] The reactivity of the leaving group in SNAr reactions often follows the trend: F > Cl > Br > I , which is the reverse of that seen in cross-coupling reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen.
Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Aryl Halide | Nucleophile | Conditions | Leaving Group | Relative Reactivity |
| 4-Fluoronitrobenzene | Sodium Methoxide | MeOH, 50°C | F | High |
| 4-Chloronitrobenzene | Sodium Methoxide | MeOH, 50°C | Cl | Moderate |
| 4-Bromonitrobenzene | Sodium Methoxide | MeOH, 50°C | Br | Low |
| This compound | Sodium Methoxide | MeOH, reflux | F (expected) | High (at C-F) |
Note: The reactivity of this compound in SNAr is predicted based on the activating effect of the multiple halogen substituents and the established leaving group ability.
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.5 mmol).
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Diagram: SNAr Reaction Pathway
Conclusion
This compound is a highly versatile building block with a predictable and tiered reactivity profile. In palladium-catalyzed cross-coupling reactions, the bromine at the 4-position is the most reactive site, allowing for selective functionalization under standard conditions while leaving the chloro and fluoro substituents intact for potential subsequent transformations under more forcing conditions. Conversely, in nucleophilic aromatic substitution reactions, the fluorine at the 2-position is the most likely site of substitution due to its high electronegativity activating the ring for nucleophilic attack. This differential reactivity provides chemists with a powerful tool for the strategic and regioselective synthesis of complex, polysubstituted anilines, which are key intermediates in the development of novel pharmaceuticals and other advanced materials.[1] The choice of reaction conditions and catalyst system is crucial for achieving the desired selectivity and yield, and the protocols provided herein serve as a valuable starting point for methodological development.
References
Structural Elucidation of 4-Bromo-3-chloro-2-fluoroaniline: A Spectroscopic Comparison
A definitive guide to the structural validation of 4-Bromo-3-chloro-2-fluoroaniline through a comparative analysis of spectroscopic data against alternative aniline derivatives. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols for unambiguous structural confirmation.
The precise structural determination of synthetic organic compounds is a cornerstone of chemical research and drug development. For this compound, a halogenated aniline derivative with potential applications in medicinal chemistry and materials science, unambiguous structural validation is paramount. This guide outlines the spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—essential for its characterization. Through a detailed comparison with structurally related analogs, this document provides a framework for the confident identification of the target molecule.
Comparative Spectroscopic Data Analysis
The structural features of this compound can be elucidated by comparing its expected spectroscopic signatures with those of known aniline derivatives. The following tables summarize key spectroscopic data for the target compound and a selection of relevant alternatives.
Table 1: ¹H NMR Spectral Data of Aniline Derivatives
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) | Solvent |
| This compound (Expected) | Doublet and Triplet in the range of 6.8-7.5 ppm | Broad singlet around 3.5-4.5 ppm | CDCl₃ or DMSO-d₆ |
| 4-Bromo-2-chloroaniline | 6.6 - 7.5 | ~3.9 | CDCl₃ |
| 4-Chloro-2-fluoroaniline | 6.8 - 7.2 | ~3.8 | CDCl₃ |
| 4-Bromoaniline | 6.54, 7.21 | 3.35 | CDCl₃ |
| 4-Fluoroaniline | 6.59, 6.82 | 3.45 | CDCl₃ |
Table 2: ¹³C NMR Spectral Data of Aniline Derivatives
| Compound | Aromatic Carbons (ppm) | C-NH₂ (ppm) | C-Br (ppm) | C-Cl (ppm) | C-F (ppm) | Solvent |
| This compound (Expected) | 110-150 | ~140-145 | ~110-115 | ~120-125 | ~150-160 (with C-F coupling) | CDCl₃ or DMSO-d₆ |
| 4-Bromoaniline | 110.1, 116.6, 132.2, 145.8 | 145.8 | 110.1 | - | - | CDCl₃ |
| 4-Fluoroaniline | 115.3 (d), 115.8 (d), 142.9, 156.4 (d) | 142.9 | - | - | 156.4 | CDCl₃ |
Table 3: IR Spectral Data of Aniline Derivatives
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| This compound (Expected) | 3300-3500 (two bands) | 1250-1350 | Below 1100 (C-Br, C-Cl, C-F) |
| 4-Bromo-2-chloroaniline | 3307, 3184 | ~1300 | 661 (C-Cl), 542 (C-Br) |
| 4-Bromo-3-chloroaniline | Not specified | Not specified | Not specified |
Table 4: Mass Spectrometry Data of Aniline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₆H₄BrClFN | 224.46 | 223/225/227 (M+), loss of halogens |
| 4-Bromo-3-chloroaniline | C₆H₅BrClN | 206.47 | 205/207/209 (M+) |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 205/207 (M+) |
| 2,3,4-Trifluoroaniline | C₆H₄F₃N | 147.10 | 147 (M+) |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Spectra are recorded on a 300 MHz or higher field NMR spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is recorded. The molecular ion peak and the isotopic pattern of bromine and chlorine are key diagnostic features.
Workflow for Structural Validation
The logical flow for the structural validation of a synthesized compound like this compound is depicted in the following diagram.
A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is of paramount importance.[1][2] 4-Bromo-3-chloro-2-fluoroaniline is a key building block in the development of various pharmaceuticals and advanced materials.[1] Its unique structure, featuring multiple halogen substituents, makes it a versatile intermediate for creating complex molecules.[1] Ensuring the purity of this compound is critical, as impurities can lead to unwanted side reactions, reduced efficacy, and potential safety concerns in the final product.[1]
This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. While specific validated methods for this exact compound are not widely published, this guide leverages established analytical principles and methods for analogous halogenated anilines to provide robust starting protocols and a framework for method development.[3][4][5]
Comparison of Analytical Methods
The choice between HPLC and GC-MS for purity analysis depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of structural information.[6] HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable, while GC-MS offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through mass spectral data.[6][7]
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[4] |
| Typical Analytes | Non-volatile, thermally unstable, polar, and ionic compounds.[7] | Volatile, thermally stable, and small molecules (typically <1000 Da).[7] |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4] | Capillary column with a 5% phenyl polydimethylsiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[8] |
| Mobile Phase/Carrier Gas | Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[4] | Helium at a constant flow rate.[4] |
| Detection | UV-Vis detector (e.g., at 254 nm).[5] | Mass spectrometer (Electron Ionization - EI).[4] |
| Advantages | - Broad applicability to a wide range of compounds.[7] - Analysis of thermally labile and non-volatile substances.[7] - High precision and accuracy in quantification.[4] | - High separation efficiency.[7] - Provides structural information for impurity identification.[6] - High sensitivity for volatile impurities.[9] |
| Limitations | - Lower resolution for some volatile compounds compared to GC. | - Limited to thermally stable and volatile or semi-volatile compounds.[7] - Derivatization may be required for non-volatile compounds. |
Experimental Workflows
The general workflows for purity assessment using HPLC and GC-MS are illustrated below. These diagrams outline the key steps from sample preparation to data analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. benchchem.com [benchchem.com]
- 9. biomedres.us [biomedres.us]
biological activity screening of novel 4-Bromo-3-chloro-2-fluoroaniline derivatives
Disclaimer: Publicly available data on the specific biological activity of novel 4-Bromo-3-chloro-2-fluoroaniline derivatives is limited. Therefore, this guide provides a comparative framework using a well-studied class of compounds, Epidermal Growth Factor Receptor (EGFR) inhibitors, to demonstrate the requested data presentation, experimental protocols, and visualizations. Researchers can adapt this structure for their own experimental data.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of several first-generation EGFR inhibitors against the EGFR kinase domain. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher potency.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Gefitinib | EGFR | 2-37 | NCI-H3255 | Kinase Assay |
| Erlotinib | EGFR | 2-20 | A431 | Kinase Assay |
| Lapatinib | EGFR/HER2 | 10.2/9.8 | BT474 | Kinase Assay |
| Vandetanib | EGFR/VEGFR2 | 40/110 | ZD-VEGF-R2 | Kinase Assay |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of experimental findings. Below is a representative protocol for an in vitro kinase assay to determine the IC50 of novel compounds against a target kinase.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted in a 1:3 series.
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compounds to the appropriate wells.
-
Include control wells: "no enzyme" for background and "no compound" (DMSO only) for maximum activity.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the EGFR kinase and the poly(Glu, Tyr) substrate in assay buffer.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer at a concentration close to the Km for the enzyme (e.g., 10 µM).
-
Add 10 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no compound" control as 100% activity.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.
Caption: EGFR signaling pathway and point of inhibition.
Caption: General workflow for biological activity screening.
A Comparative Cost-Benefit Analysis of 4-Bromo-3-chloro-2-fluoroaniline in Advanced Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of 4-Bromo-3-chloro-2-fluoroaniline (CAS: 115843-99-7), a key intermediate in the pharmaceutical, agrochemical, and material science industries. Its unique trifunctional halogenated structure offers distinct advantages in controlling reactivity and regioselectivity in complex synthetic pathways.[1] This analysis objectively compares its utility and cost against viable alternatives, supported by representative experimental data and protocols to inform strategic procurement and application in research and development.
Cost Analysis: this compound and Alternatives
The procurement cost of a starting material is a critical factor in the economic viability of a synthetic route. The price of this compound is benchmarked against other structurally related halogenated anilines that could serve as alternative building blocks. The following table summarizes market pricing for research-grade quantities.
Table 1: Cost Comparison of Halogenated Aniline Intermediates
| Compound | CAS Number | Supplier Example | Price (5g) | Price (25g) | Price (100g) |
|---|
| This compound | 115843-99-7 | Matrix Scientific[2] | $25.00 | $54.00 |
49.00)∣€111.00(
Performance and Benefit Analysis
The primary "benefit" of this compound lies in its synthetic versatility, which stems from its distinct electronic and steric properties.
-
Controlled Reactivity : The presence of three different halogens (F, Cl, Br) and an amine group on the aromatic ring allows for highly selective, stepwise functionalization. The bromine atom is the most common site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), leaving the chlorine and fluorine atoms untouched for subsequent transformations.
-
Pharmaceutical & Agrochemical Scaffolding : This molecule serves as a crucial precursor for Active Pharmaceutical Ingredients (APIs) and agrochemicals (pesticides, herbicides).[1] The specific halogen arrangement can enhance the biological activity, metabolic stability, and binding affinity of the final product.[1][4]
-
Material Science Applications : The unique electronic properties imparted by the halogens make it a valuable component in the synthesis of specialized dyes, pigments, and polymers, where it can improve thermal stability and chemical resistance.[1]
Table 2: Feature-Benefit Comparison
| Feature | Benefit in Synthesis | Target Industry |
|---|---|---|
| Ortho-Fluoro Group | Influences the acidity and conformation of the amine group; can participate in hydrogen bonding. | Pharmaceuticals |
| Meta-Chloro Group | Electron-withdrawing, influencing the regioselectivity of further substitutions. | Pharmaceuticals, Agrochemicals |
| Para-Bromo Group | Excellent leaving group for predictable C-C and C-N bond formation via cross-coupling. | All |
| Amine Group | A versatile handle for diazotization, acylation, and alkylation reactions. | All |
Comparison with Alternatives
While other di-halogenated anilines exist, they lack the trifunctional handle that this compound provides.
-
4-Bromo-2-fluoroaniline : Lacks the chloro substituent, offering fewer sites for sequential functionalization and a different electronic profile. It is used in the synthesis of Vandetanib, a cancer therapeutic, highlighting the importance of specific halogenation patterns.[5]
-
3-Chloro-4-fluoroaniline : This isomer is a key intermediate for drugs like the tyrosine kinase inhibitor Lapatinib.[6] Its synthesis is well-established, often via the reduction of 3-chloro-4-fluoronitrobenzene.[7][8][9] The choice between this and the title compound depends entirely on the desired final molecular architecture.
-
Standard Substituted Anilines : Simpler anilines are cheaper but require more complex, multi-step synthetic routes to achieve the same level of functionalization, often with lower overall yields and greater purification challenges.
// Nodes A [label="4-Bromo-3-chloro-\n2-fluoroaniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Alternative 1:\nDi-halogenated Aniline\n(e.g., 3-Chloro-4-fluoroaniline)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Alternative 2:\nMono-halogenated Aniline", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cost [label="Cost", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Complexity [label="Synthetic Complexity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Versatility [label="Functional Versatility", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Relationships A -> Cost [label="Higher", color="#5F6368"]; B -> Cost [label="Moderate", color="#5F6368"]; C -> Cost [label="Lower", color="#5F6368"];
A -> Complexity [label="Lower\n(for target molecule)", color="#5F6368"]; B -> Complexity [label="Variable", color="#5F6368"]; C -> Complexity [label="Higher\n(requires more steps)", color="#5F6368"];
A -> Versatility [label="High\n(3 distinct halogens)", color="#5F6368"]; B -> Versatility [label="Moderate\n(2 distinct halogens)", color="#5F6368"]; C -> Versatility [label="Low\n(1 halogen)", color="#5F6368"]; } }
Caption: Decision factors for selecting a halogenated aniline intermediate.
Experimental Protocols
The following protocols are representative of common synthetic applications for halogenated anilines and are adapted from established methodologies for cross-coupling reactions.
This protocol describes a typical procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (4:1 solvent mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve palladium(II) acetate and the phosphine ligand in the toluene portion of the solvent mixture under an inert atmosphere.
-
Add the catalyst solution and the water portion to the main reaction flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
// Nodes Start [label="Setup Reaction Vessel\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Anilino-Br,\nBoronic Acid, Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Prepare & Add\nPd Catalyst/Ligand\n+ Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat & Stir\n(90-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Cool, Dilute,\n& Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Column\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Isolated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Reagents; Reagents -> Catalyst; Catalyst -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Product; }
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
This protocol outlines a general procedure for the C-N bond formation using this compound as the aryl halide source.[6]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
A suitable phosphine ligand (e.g., XPhos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine coupling partner.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by LC-MS or GC-MS until the starting aniline is consumed.
-
Cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue via flash chromatography to yield the desired N-aryl product.
Conclusion
This compound presents a compelling case for its use in complex, multi-step syntheses where precise control over reactivity is paramount. While its initial procurement cost is higher than simpler halogenated anilines, this is often offset by significant benefits:
-
Higher Synthetic Efficiency : The ability to perform selective, sequential cross-coupling reactions can shorten synthetic routes, reduce the number of protection/deprotection steps, and ultimately increase overall yield.
-
Novel Chemical Space : It provides access to novel molecular architectures that are difficult to synthesize using less functionalized precursors.
-
Predictable Reactivity : The well-defined reactivity of the para-bromo position in the presence of other halogens allows for reliable and scalable reaction design.
For research and development programs focused on creating novel pharmaceuticals or high-performance materials, the strategic cost of using this compound is justified by its potential to accelerate discovery and create valuable intellectual property. For large-scale manufacturing, a thorough process optimization and cost analysis would be required, but the initial investment in this versatile building block can lead to more efficient and innovative production pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 4-Bromo-2-fluoroaniline 98 367-24-8 [sigmaaldrich.com]
- 4. KIT - IOC - Bräse - Research - Research interests - Natural Products and other Bioactive Molecules - Synthesis of Bioactive Molecules [ioc.kit.edu]
- 5. innospk.com [innospk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-chloro-2-fluoroaniline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-chloro-2-fluoroaniline (CAS Number: 115843-99-7), a halogenated aromatic amine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous chemical waste in a laboratory setting.
Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, the following guidelines are based on best practices for the disposal of halogenated anilines and other similar hazardous organic compounds.[1][2][3] It is imperative to consult and comply with all local, state, and federal environmental regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. All handling of this compound and its waste should be conducted in a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[1] |
| Eye Protection | Chemical splash goggles are mandatory. |
| Lab Coat | A fully-buttoned, full-length lab coat must be worn. |
| Footwear | Closed-toe shoes are required. |
Waste Characterization and Segregation
This compound waste is classified as hazardous due to its potential toxicity and the presence of halogens. Proper segregation is a critical first step in the disposal process.
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[2]
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound" and include the full chemical name and associated hazards.
-
Avoid Incompatibles: Do not mix this waste with other waste streams, especially strong oxidizers, strong acids, or other reactive chemicals.[1] Halogenated organic waste should be kept separate from non-halogenated waste to facilitate proper disposal and potential solvent recovery of the non-halogenated stream.[4][5]
Disposal Procedures
For small quantities of this compound waste generated in a laboratory setting, two primary disposal options are available: collection for professional disposal and, where feasible and permitted, chemical treatment to degrade the compound.
Option 1: Collection for Professional Disposal (Recommended)
This is the most common and recommended method for the disposal of halogenated aromatic amines.
-
Container Management: Ensure the hazardous waste container is kept tightly sealed when not in use and is stored in a cool, dry, well-ventilated area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Follow all institutional guidelines for waste accumulation and storage times.
Option 2: Chemical Treatment (For Advanced Users with EHS Approval)
Chemical treatment should only be performed by trained personnel with a thorough understanding of the reaction and with prior approval from their institution's EHS department. A potential method for the degradation of halogenated aromatic compounds is through advanced oxidation processes, such as using Fenton's reagent.
Experimental Protocol: Degradation using Fenton's Reagent
This protocol is a general guideline and should be adapted and tested on a small scale before being applied to larger quantities of waste.
-
Preparation:
-
Work in a chemical fume hood.
-
Prepare a solution of the this compound waste in a suitable solvent if it is in solid form. The concentration should be kept low.
-
Prepare a solution of Fenton's reagent, which is a mixture of hydrogen peroxide (H₂O₂) and an iron(II) salt (e.g., ferrous sulfate, FeSO₄). A typical molar ratio of H₂O₂ to the organic compound is in the range of 10:1 to 100:1, and the ratio of H₂O₂ to Fe²⁺ is typically between 5:1 and 10:1.
-
-
Reaction:
-
In a reaction vessel, add the solution of this compound.
-
Slowly add the pre-mixed Fenton's reagent to the waste solution with constant stirring. The reaction is exothermic and may produce gas, so the addition should be controlled to prevent splashing and excessive heat generation.
-
Allow the reaction to proceed for several hours at room temperature with continuous stirring.
-
-
Quenching and Neutralization:
-
After the reaction is complete, quench any remaining hydrogen peroxide by adding a reducing agent, such as sodium sulfite, until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.
-
-
Final Disposal:
-
The treated solution should be analyzed to confirm the degradation of the halogenated aniline before it can be considered for disposal as non-hazardous aqueous waste, in accordance with local regulations.
-
Spill Cleanup Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Personal Protection: Don appropriate PPE before attempting to clean up the spill.
-
Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or earth.
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe it down.
-
Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Disposal Workflow Diagram
References
Personal protective equipment for handling 4-Bromo-3-chloro-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, logistical, and disposal information for handling 4-Bromo-3-chloro-2-fluoroaniline (CAS No. 115843-99-7). Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this halogenated aromatic amine.
Chemical and Physical Properties
This compound is a halogenated aromatic amine.[1] It is a solid at room temperature.[2] The presence of bromine, chlorine, and fluorine atoms on the aniline ring influences its chemical reactivity and necessitates careful handling.[1]
| Property | Value |
| CAS Number | 115843-99-7 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Physical State | Solid |
| Purity | >98% |
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the primary defense against exposure. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[6][7] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[5][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[7]
-
Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. Prepare the work area within the hood, ensuring it is clean and uncluttered.[6]
Step 2: Donning PPE
-
Put on all required PPE as outlined in the table above before entering the handling area.[5]
Step 3: Chemical Handling
-
Weighing: Weigh the solid compound inside the fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.[7]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]
-
Reactions: Set up all apparatus securely within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.[6]
Step 4: Post-Handling and Decontamination
-
Decontamination: Wipe down the work area in the fume hood with a suitable solvent and cleaning agent.[7]
-
Glassware Cleaning: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[6]
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any associated materials is critical to prevent environmental contamination. Halogenated organic compounds must be treated as hazardous waste.[6][9]
-
Waste Segregation: Collect all waste containing this compound, including rinsates, separately from non-halogenated waste.[6][10]
-
Waste Container: Use a designated, properly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name.[6]
-
Disposal Procedure:
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzenamine, 4-bromo-3-chloro-2-fluoro- | CymitQuimica [cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. ethz.ch [ethz.ch]
- 10. bucknell.edu [bucknell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
